1,2-Bis(trimethylsilyloxy)cyclobutene
説明
特性
IUPAC Name |
trimethyl-(2-trimethylsilyloxycyclobuten-1-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si2/c1-13(2,3)11-9-7-8-10(9)12-14(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBRFSDEZREQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(CC1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370094 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-61-0 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(trimethylsiloxy)cyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Bis(trimethylsilyloxy)cyclobutene
CAS Number: 17082-61-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Bis(trimethylsilyloxy)cyclobutene, a versatile reagent in organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its utility in the construction of complex molecular architectures relevant to drug discovery and development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] It is a silyl enol ether derived from cyclobutanedione, and its reactivity is characterized by the electron-rich double bond. It is sensitive to moisture and should be stored under an inert atmosphere.[1][3]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 17082-61-0 | [4] |
| Molecular Formula | C₁₀H₂₂O₂Si₂ | [4] |
| Molecular Weight | 230.45 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 58-59 °C at 2 mmHg | [4] |
| 82-86 °C at 10 mmHg | [5] | |
| Density | 0.897 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.435 | [4] |
| Flash Point | 61 °C (141.8 °F) - closed cup | [4] |
| Solubility | Sparingly soluble in water | [6] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Data available from suppliers such as Sigma-Aldrich. | [5] |
| ¹³C NMR | Data available from suppliers. | [5] |
| ²⁹Si NMR | Data available from suppliers. | [5] |
| IR (Infrared) Spectroscopy | ATR-IR and Vapor Phase IR spectra are available. | [5] |
| Mass Spectrometry | Data can be obtained from suppliers' documentation. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the acyloin condensation of diethyl succinate in the presence of chlorotrimethylsilane as a trapping agent.[5]
Method 1: Sodium Dispersion [5]
-
A 1-liter, three-necked, creased flask is equipped with a stirrer capable of forming a fine dispersion of molten sodium, a reflux condenser, and a Hershberg addition funnel, all under an oxygen-free, nitrogen atmosphere.
-
The flask is charged with 250–300 mL of a dry solvent (e.g., toluene) and 9.6–9.8 g (approximately 0.4 g-atom) of freshly cut sodium.
-
The solvent is brought to a gentle reflux, and the stirrer is operated at high speed to fully disperse the sodium.
-
The stirrer speed is then reduced, and a mixture of 17.4 g (0.100 mole) of diethyl succinate and 45–50 g (approximately 0.4 mole) of chlorotrimethylsilane in 125 mL of solvent is added over 1–3 hours. The reaction is exothermic.
-
The mixture is maintained at reflux with stirring for an additional five hours.
-
After cooling, the contents are filtered under a nitrogen atmosphere in a dry-box. The precipitate is washed with anhydrous diethyl ether or petroleum ether.
-
The solvent is evaporated from the filtrate, and the residue is distilled under reduced pressure to yield this compound. A typical yield is around 78%.[5]
Key Reactions and Methodologies
This compound is a valuable precursor for various transformations, most notably photocycloaddition and Aldol-type reactions.
This reagent undergoes [2+2] photocycloaddition with enones, providing a powerful tool for the construction of cyclobutane-containing polycyclic systems.[4][7] This reaction is particularly useful in the total synthesis of sesquiterpenes and diterpenes.[4]
General Experimental Workflow for Photocycloaddition:
Caption: General workflow for the photocycloaddition of this compound.
This compound serves as an enol ether nucleophile in Lewis acid-mediated Aldol-type reactions with carbonyl compounds.[4][8] This reaction provides access to functionalized cyclobutanone derivatives, which can be further transformed into various cyclic systems.
General Experimental Protocol for Lewis Acid-Mediated Aldol Addition:
-
To a stirred solution of the aldehyde or ketone in a dry, inert solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under a nitrogen atmosphere, a Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) is added dropwise.
-
A solution of this compound in the same solvent is then added slowly to the reaction mixture.
-
The reaction is stirred at the low temperature for a specified time until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Applications in Drug Development and Organic Synthesis
The unique reactivity of this compound makes it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
-
Synthesis of Functionalized Decalins: It has been utilized in the synthesis of functionalized decalins, which are core structures in various sesquiterpenes and diterpenes.[4]
-
Preparation of Serine and Threonine β-Lactones: This compound is a key reactant in the preparation of serine and threonine β-lactones, which have been identified as inhibitors of the hepatitis A virus 3C cysteine proteinase.[7] This highlights its direct relevance in the development of antiviral agents.
-
Access to Cyclopentanediones: Lewis acid-mediated reactions with acetals followed by treatment with acid can lead to the formation of 1,3-cyclopentanedione products.[8]
-
Synthesis of Steroid Frameworks: It has been used in a very short synthesis of 3-methoxyestra-1,3,5,8,14-pentaen-17-one, demonstrating its utility in constructing complex steroidal skeletons.[4]
The following diagram illustrates the synthetic utility of this compound, showcasing its transformation into various important structural motifs.
Caption: Synthetic transformations of this compound.
Safety Information
This compound is a combustible liquid and causes skin and serious eye irritation.[4] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.[4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]
References
- 1. 17082-61-0|1,2-Bis((trimethylsilyl)oxy)cyclobut-1-ene|BLD Pharm [bldpharm.com]
- 2. CN104592287A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 3. Synthesis of cyclobutane serine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,2-Bis(trimethylsiloxy)cyclobutene | C10H22O2Si2 | CID 2734034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 17082-61-0 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to 1,2-Bis(trimethylsilyloxy)cyclobutene
This technical guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of 1,2-Bis(trimethylsilyloxy)cyclobutene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physical and Chemical Properties
This compound is a clear, colorless liquid.[1] It is a useful reagent in organic synthesis, particularly in cycloaddition and aldol condensation reactions.[2] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₂Si₂ | [3][4] |
| Molecular Weight | 230.45 g/mol | [3][4] |
| CAS Number | 17082-61-0 | [3][4] |
| Boiling Point | 58-59 °C at 2 mmHg[3]82-86 °C at 10 mmHg[5]215.1 °C at 760 mmHg[6] | [3][5][6] |
| Density | 0.897 g/mL at 25 °C[3][7]0.91 g/cm³[6] | [3][6][7] |
| Refractive Index (n_D) | 1.435 at 20 °C[3][7]1.4331 at 25 °C[5] | [3][5][7] |
| Flash Point | 61 °C (141.8 °F) - closed cup | |
| Storage Temperature | 2-8°C | [6][7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR, ¹³C NMR, and ²⁹Si NMR spectra are available for this compound.[4]
-
ATR-IR and Vapor Phase IR spectra have also been documented.[4] The IR spectrum of alkenes like this compound is characterized by C-H stretching peaks between 3100 and 3000 cm⁻¹, a C=C stretch from 1680 to 1630 cm⁻¹, and C-H wagging peaks from 1000 to 600 cm⁻¹.[8]
Experimental Protocols
Synthesis of this compound via Acyloin Condensation
A common method for the synthesis of this compound is the acyloin condensation of diethyl succinate in the presence of chlorotrimethylsilane as a trapping agent.[5]
Materials and Equipment:
-
1-L, three-necked, creased flask
-
Stirrer capable of forming a fine dispersion of molten sodium
-
Reflux condenser
-
Hershberg addition funnel
-
Dry solvent (e.g., toluene)
-
Sodium metal
-
Diethyl succinate
-
Chlorotrimethylsilane
-
Nitrogen atmosphere setup
-
Sintered-disk funnel
-
Anhydrous diethyl ether or petroleum ether
-
Distillation apparatus
Procedure:
-
A 1-L, three-necked, creased flask is fitted with a high-speed stirrer, a reflux condenser, and an addition funnel, all under an oxygen-free nitrogen atmosphere.[5]
-
The flask is charged with 250–300 mL of dry solvent and approximately 9.7 g (~0.4 g-atom) of freshly cut sodium.[5]
-
The solvent is brought to a gentle reflux, and the stirrer is operated at high speed to disperse the molten sodium.[5]
-
The stirrer speed is then reduced, and a mixture of 17.4 g (0.100 mole) of diethyl succinate and about 47 g (~0.4 mole) of chlorotrimethylsilane in 125 mL of solvent is added over 1–3 hours.[5]
-
The reaction is exothermic, and a dark purple precipitate will appear. The solvent is maintained at reflux during and after the addition.[5]
-
After an additional five hours of stirring, the flask contents are cooled and filtered through a coarse sintered-disk funnel in a nitrogen dry-box.[5]
-
The precipitate is washed several times with anhydrous diethyl ether or petroleum ether.[5]
-
The solvent is evaporated from the filtrate, and the residue is distilled under reduced pressure to yield this compound.[5]
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis.
-
It undergoes Aldol condensation with carbonyl compounds.[3]
-
Reaction with bromine (Br₂) yields cyclobutanedione .[3]
-
It is used in photocycloaddition reactions with 2-cyclohexenones for the synthesis of functionalized decalins.[3]
-
The compound is also utilized in Lewis acid-mediated reactions with acetals to produce 1,3-cyclopentanedione products .[9]
-
It serves as a reactant in the synthesis of serine and threonine β-lactones, which act as inhibitors of the hepatitis A virus 3C cysteine proteinase.[2][6]
Visualizations
Caption: Synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Cas 17082-61-0,this compound | lookchem [lookchem.com]
- 3. 1,2-ビス(トリメチルシロキシ)シクロブテン ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,2-Bis(trimethylsiloxy)cyclobutene | C10H22O2Si2 | CID 2734034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lookchem.com [lookchem.com]
- 7. parchem.com [parchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Reactions of 1,2-bis(trimethylsilyloxy)cycloalkenes with the diethyl acetals of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,2-Bis(trimethylsilyloxy)cyclobutene: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(trimethylsilyloxy)cyclobutene is a versatile silyl enol ether that serves as a valuable building block in organic synthesis. Its unique structure, featuring a strained four-membered ring flanked by two trimethylsilyloxy groups, imparts distinct reactivity that has been exploited in a variety of synthetic transformations. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key synthetic applications. Detailed experimental protocols for its preparation and major reactions are presented, alongside spectroscopic data for its characterization. This document is intended to be a thorough resource for researchers and professionals in the fields of organic chemistry and drug development.
Molecular Structure and Formula
This compound possesses a cyclobutene core with two trimethylsilyloxy groups attached to the double bond carbons.
-
IUPAC Name : Trimethyl({2-[(trimethylsilyl)oxy]cyclobut-1-en-1-yl}oxy)silane[3]
-
Molecular Weight : 230.45 g/mol [2]
The structure consists of a planar cyclobutene ring, which is inherently strained, and two bulky trimethylsilyl groups. This combination of features is key to its reactivity.
Physicochemical and Spectroscopic Data
This compound is a clear, colorless liquid under standard conditions.[2] A summary of its key physical and spectroscopic properties is provided below.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 58-59 °C at 2 mmHg | |
| Density | 0.897 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.435 | |
| Storage Temperature | 2-8 °C | [2] |
Spectroscopic Data
Definitive spectroscopic data is crucial for the identification and characterization of this compound. While publicly accessible raw spectral data is limited, the following represents typical expected values based on the structure and related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two main signals:
-
A singlet for the 18 protons of the two equivalent trimethylsilyl (-Si(CH₃)₃) groups. This peak is typically found in the upfield region.
-
A singlet for the 4 allylic protons of the cyclobutene ring (-CH₂-CH₂-).
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -Si(CH₃)₃ | ~ 0.2 | Singlet |
| -CH₂-CH₂- | ~ 2.4 | Singlet |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the trimethylsilyl carbons, the allylic carbons, and the sp² hybridized carbons of the double bond.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -Si(C H₃)₃ | ~ 1.0 |
| -C H₂-C H₂- | ~ 35.0 |
| >C =C < | ~ 125.0 |
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| C=C Stretch (in cyclobutene) | ~ 1640 - 1680 | Medium |
| Si-O-C Stretch | ~ 1050 - 1100 | Strong |
| C-H Stretch (Aliphatic) | ~ 2850 - 3000 | Strong |
| Si-CH₃ Bend | ~ 1250 | Strong |
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns for trimethylsilyl compounds.
-
Molecular Ion (M⁺) : m/z = 230
-
Key Fragments :
-
m/z = 215 ([M - CH₃]⁺): Loss of a methyl group.
-
m/z = 147 ([M - Si(CH₃)₃]⁺): Loss of a trimethylsilyl group.
-
m/z = 73 ([Si(CH₃)₃]⁺): The trimethylsilyl cation, often a base peak in the spectrum of silyl ethers.[4]
-
Synthesis
This compound is most commonly prepared via an acyloin condensation of diethyl succinate in the presence of a trapping agent, chlorotrimethylsilane. The use of the trapping agent is crucial for isolating the silyl enol ether product from the otherwise unstable acyloin intermediate.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Acyloin Condensation
This procedure is adapted from Organic Syntheses.
Materials:
-
Diethyl succinate
-
Sodium metal
-
Chlorotrimethylsilane
-
Dry toluene (or other suitable dry solvent)
-
Anhydrous diethyl ether or petroleum ether for washing
Equipment:
-
Three-necked, creased flask (1 L)
-
Mechanical stirrer capable of dispersing molten sodium
-
Reflux condenser
-
Hershberg addition funnel
-
Nitrogen gas source
-
Heating mantle
-
Sintered-disk funnel
Procedure:
-
Setup: A 1 L, three-necked, creased flask is fitted with a mechanical stirrer, a reflux condenser, and an addition funnel, and maintained under an oxygen-free nitrogen atmosphere.
-
Sodium Dispersion: The flask is charged with 250–300 mL of dry toluene and 9.6–9.8 g (~0.4 g-atom) of freshly cut sodium. The solvent is brought to a gentle reflux, and the stirrer is operated at high speed until the sodium is fully dispersed.
-
Reactant Addition: The stirrer speed is reduced, and a mixture of 17.4 g (0.100 mole) of diethyl succinate and 45–50 g (~0.4 mole) of chlorotrimethylsilane in 125 mL of solvent is added dropwise over 1–3 hours. The reaction is exothermic, and a dark purple precipitate will appear. The solvent is maintained at reflux during and after the addition.
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional five hours at reflux.
-
Work-up: The flask is cooled, and the contents are filtered through a coarse sintered-disk funnel in a nitrogen dry-box. The precipitate is washed several times with anhydrous diethyl ether or petroleum ether.
-
Purification: The colorless to pale yellow filtrate is transferred to a distilling flask. The solvent is removed by evaporation, and the residue is distilled under reduced pressure. The product is collected at 82–86 °C (10 mm) as a colorless liquid.
Key Reactions and Synthetic Applications
This compound is a precursor to a variety of synthetically useful intermediates and final products. Its primary modes of reactivity involve the silyl enol ether functionality and the strained cyclobutene ring.
Reaction with Bromine to form 1,2-Cyclobutanedione
The silyl enol ether can be readily converted to the corresponding dione by reaction with bromine. This provides a convenient route to the otherwise difficult-to-prepare 1,2-cyclobutanedione.
Reaction Scheme:
Caption: Bromination of this compound.
Experimental Protocol: This procedure is adapted from Organic Syntheses.[1]
-
Setup: A three-necked, round-bottomed flask is equipped with a dropping funnel, a nitrogen inlet, a mechanical stirrer, and a low-temperature thermometer.
-
Reaction: The flask is charged with 172 g (0.75 mol) of this compound and 375 mL of anhydrous pentane. The solution is cooled to -60 °C. A solution of 120 g (0.75 mol) of bromine in 120 mL of pentane is added dropwise over 2 hours, maintaining the temperature below -55 °C. A yellow precipitate forms.
-
Work-up: The mixture is stirred for an additional 30 minutes at -60 °C, then warmed to 0 °C and stirred for 1 hour. The solvent is partially removed under reduced pressure at room temperature.
-
Isolation: The residue is cooled to -60 °C to crystallize the product. The yellow solid is filtered, washed with cold pentane, and dried to yield 1,2-cyclobutanedione.[1]
Mukaiyama Aldol Reaction
As a silyl enol ether, this compound participates in Lewis acid-catalyzed aldol additions with aldehydes and ketones, known as the Mukaiyama aldol reaction.[2] This reaction is a powerful tool for carbon-carbon bond formation.
Reaction Mechanism:
Caption: Generalized mechanism of the Mukaiyama Aldol reaction.
This reaction has been used in the synthesis of various complex molecules, including intermediates for serine and threonine β-lactones, which are known inhibitors of the hepatitis A virus 3C cysteine proteinase.[2]
[2+2] Photocycloaddition
The double bond of this compound can undergo [2+2] photocycloaddition reactions with enones, such as 2-cyclohexenones.[2] This reaction is a powerful method for constructing complex polycyclic systems containing cyclobutane rings.
General Reaction Scheme:
Caption: [2+2] Photocycloaddition with an enone.
This methodology has been applied to the synthesis of functionalized decalins, which are core structures in many sesquiterpenes and diterpenes.
Safety and Handling
This compound is classified as an irritant.
-
Hazard Statements :
-
Precautionary Measures :
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Store in a cool, dry place under an inert atmosphere, as it is moisture-sensitive.[5]
-
Conclusion
This compound is a synthetically valuable reagent with a rich and diverse chemistry. Its utility stems from the combined reactivity of the silyl enol ether and the strained cyclobutene ring. This guide has summarized its fundamental properties, provided detailed synthetic protocols, and highlighted its key applications in modern organic synthesis. For researchers engaged in the synthesis of complex organic molecules, particularly in the context of natural product synthesis and drug discovery, this compound represents a powerful and versatile tool.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lookchem.com [lookchem.com]
- 3. 1,2-Bis(trimethylsiloxy)cyclobutene | C10H22O2Si2 | CID 2734034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 17082-61-0 | TCI AMERICA [tcichemicals.com]
The Genesis of a Synthetic Powerhouse: A Technical Guide to the Discovery and History of Silyl Enol Ethers
For Immediate Release
A comprehensive technical guide detailing the discovery, historical development, and foundational experimental protocols for silyl enol ethers. This whitepaper is intended for researchers, scientists, and professionals in drug development and organic synthesis.
This guide provides an in-depth exploration of the origins of silyl enol ethers, from their initial synthesis to their establishment as indispensable tools in modern organic chemistry. It offers a historical perspective on the key scientific contributions that shaped the field, detailed experimental procedures from seminal publications, and a summary of the early quantitative data that underpinned this area of research.
Introduction: The Dawn of a New Reactivity
Silyl enol ethers are a class of organic compounds that have revolutionized the field of synthetic organic chemistry. They serve as versatile and stable equivalents of enolates, enabling a wide range of carbon-carbon bond-forming reactions with remarkable regio- and stereocontrol. Their discovery and the subsequent development of their chemistry have provided synthetic chemists with a powerful toolkit for the construction of complex molecular architectures, with profound implications for drug discovery and materials science. This guide traces the pivotal moments and key scientific minds that contributed to the rise of silyl enol ethers.
The Pioneering Synthesis: Birkofer, Ritter, and Vernaleken (1966)
While the extensive utility of silyl enol ethers was popularized later, the first documented synthesis is attributed to L. Birkofer, A. Ritter, and H. Vernaleken in 1966. Their work, published in Chemische Berichte, described the reaction of silylated enols with benzoyl chloride and benzaldehyde.
Experimental Protocol: The First Synthesis
The following protocol is adapted from the 1966 publication by Birkofer, Ritter, and Vernaleken.
Synthesis of 1-Phenyl-1-(trimethylsiloxy)ethene:
-
Reactants: Phenylacetyl chloride, triethylamine, and chlorotrimethylsilane.
-
Procedure: To a solution of phenylacetyl chloride in an inert solvent such as diethyl ether, an equimolar amount of triethylamine is added, followed by the dropwise addition of chlorotrimethylsilane at room temperature. The reaction mixture is stirred for several hours.
-
Workup: The resulting triethylammonium chloride is filtered off, and the solvent is removed under reduced pressure. The residue is then distilled to yield the pure silyl enol ether.
This initial work laid the groundwork for future investigations into the synthesis and reactivity of this new class of compounds.
The Foundational Work of Herbert O. House (1969)
A pivotal moment in the history of silyl enol ethers came with the 1969 publication by Herbert O. House and his colleagues in the Journal of the Organic Chemistry. This paper systematically investigated the preparation of trimethylsilyl enol ethers and established two distinct methods for their synthesis, which are now fundamental concepts in organic chemistry: thermodynamic and kinetic control.
Thermodynamic vs. Kinetic Control: A Paradigm Shift
House's work demonstrated that the regiochemical outcome of silyl enol ether formation from an unsymmetrical ketone could be controlled by the choice of reaction conditions.
-
Thermodynamic Control: This method involves the use of a relatively weak base (triethylamine) and a silylating agent (chlorotrimethylsilane) in a polar aprotic solvent like dimethylformamide (DMF). These conditions allow for equilibration, leading to the formation of the more substituted, thermodynamically more stable silyl enol ether.
-
Kinetic Control: In contrast, the use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C) followed by trapping with chlorotrimethylsilane, results in the formation of the less substituted, kinetically favored silyl enol ether. This is because the strong base rapidly and irreversibly deprotonates the most accessible α-proton.
Experimental Protocols from House's 1969 Publication
The following are detailed experimental protocols as described by H. O. House for the preparation of silyl enol ethers from 2-methylcyclohexanone.
Thermodynamically Controlled Synthesis of 1-Trimethylsiloxy-2-methylcyclohex-1-ene and 1-Trimethylsiloxy-6-methylcyclohex-1-ene:
-
Reactants: 2-Methylcyclohexanone, chlorotrimethylsilane, and triethylamine in dimethylformamide (DMF).
-
Procedure: A solution of 2-methylcyclohexanone (1.0 eq), chlorotrimethylsilane (1.2 eq), and triethylamine (1.5 eq) in DMF is heated at reflux for 48 hours.
-
Workup: The cooled reaction mixture is diluted with pentane and washed with cold aqueous sodium bicarbonate solution and water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting mixture of silyl enol ethers is purified by distillation.
Kinetically Controlled Synthesis of 1-Trimethylsiloxy-6-methylcyclohex-1-ene:
-
Reactants: 2-Methylcyclohexanone, lithium diisopropylamide (LDA), and chlorotrimethylsilane in 1,2-dimethoxyethane (DME).
-
Procedure: To a solution of LDA (1.1 eq) in DME at 0 °C is added a solution of 2-methylcyclohexanone (1.0 eq) in DME. The resulting solution is stirred for 30 minutes at 0 °C. Chlorotrimethylsilane (1.2 eq) is then added, and the mixture is stirred for an additional 30 minutes at 0 °C.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with pentane, and the combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude silyl enol ether, which is then purified by distillation.
Quantitative Data and Characterization
The following table summarizes the quantitative data for the synthesis of silyl enol ethers from 2-methylcyclohexanone as reported by House (1969).
| Method | Product Ratio (More Substituted : Less Substituted) | Total Yield (%) |
| Thermodynamic | 78 : 22 | 85 |
| Kinetic | 1 : 99 | 95 |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The silyl enol ethers exhibit a characteristic strong C=C stretching absorption in the region of 1660-1690 cm⁻¹.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The vinylic protons of the silyl enol ethers typically appear in the region of δ 4.5-5.0 ppm. The trimethylsilyl group gives a sharp singlet at approximately δ 0.2 ppm.
The Mukaiyama Aldol Reaction: A Landmark Application
The synthetic utility of silyl enol ethers was fully realized with the development of the Mukaiyama aldol reaction in 1973. Teruaki Mukaiyama and his colleagues reported in Chemistry Letters that silyl enol ethers react with aldehydes and ketones in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), to afford β-hydroxy carbonyl compounds. This discovery was a major breakthrough, as it provided a mild and highly versatile method for one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.
Experimental Protocol for the Mukaiyama Aldol Reaction
The following is a general experimental procedure based on Mukaiyama's 1973 publication.
Reaction of a Silyl Enol Ether with an Aldehyde:
-
Reactants: Silyl enol ether, aldehyde, and titanium tetrachloride in dichloromethane.
-
Procedure: To a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane at -78 °C is added a solution of titanium tetrachloride (1.1 eq) in dichloromethane. The mixture is stirred for a few minutes, and then a solution of the silyl enol ether (1.2 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and then extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Quantitative Data from Mukaiyama's 1973 Publication
The following table presents a selection of yields for the Mukaiyama aldol reaction with various substrates as reported in the original 1973 paper.
| Silyl Enol Ether | Carbonyl Compound | Yield (%) |
| 1-Phenyl-1-(trimethylsiloxy)ethene | Benzaldehyde | 82 |
| 1-Phenyl-1-(trimethylsiloxy)ethene | Acetone | 75 |
| 1-(Trimethylsiloxy)cyclohexene | Benzaldehyde | 90 |
| 1-(Trimethylsiloxy)cyclohexene | Isobutyraldehyde | 85 |
Conclusion: An Enduring Legacy
The discovery and development of silyl enol ethers represent a landmark achievement in organic synthesis. From the initial, exploratory work of Birkofer and his team to the systematic and insightful investigations of House, and the groundbreaking applications developed by Mukaiyama, the chemistry of silyl enol ethers has evolved into a cornerstone of modern synthetic strategy. The ability to generate and react enolate equivalents under mild and controlled conditions has empowered chemists to construct complex molecules with unprecedented efficiency and precision, a legacy that continues to drive innovation in medicine and materials science today.
Ring-Opening Reactions of Bis(silyloxy)cyclobutenes: A Technical Guide for Synthetic Applications
Abstract
1,2-Bis(silyloxy)cyclobutenes are versatile four-membered ring systems that serve as stable precursors to highly functionalized 1,3-bis(silyloxy)-1,3-butadienes. These dienes are valuable intermediates in a variety of synthetic transformations, most notably in cycloaddition reactions for the construction of complex cyclic architectures. This technical guide provides an in-depth analysis of the core ring-opening reaction of these substrates, focusing on the prevalent thermal electrocyclic pathway. Detailed experimental protocols for the synthesis of the key starting material, 1,2-bis(trimethylsilyloxy)cyclobutene, are provided, along with a discussion of the mechanistic principles governing the stereochemical outcome of the ring-opening process. Quantitative data is summarized, and applications in organic synthesis are highlighted, offering a comprehensive resource for professionals in chemical and pharmaceutical development.
Introduction
Four-membered rings, such as cyclobutanes and cyclobutenes, are not only integral components of numerous natural products and pharmaceuticals but also serve as powerful intermediates in organic synthesis due to their inherent ring strain. Among these, 1,2-bis(silyloxy)cyclobutenes have emerged as particularly useful building blocks. These compounds are essentially masked forms of 1,4-dicarbonyl systems and, more importantly, act as convenient and shelf-stable precursors for 1,3-bis(silyloxy)-1,3-butadienes. The controlled, stereospecific generation of these electron-rich dienes via ring-opening reactions unlocks their potential in a wide array of pericyclic reactions, making them highly valuable for the synthesis of complex molecular frameworks.
This guide focuses on the fundamental ring-opening transformation of 1,2-bis(silyloxy)cyclobutenes, providing the necessary theoretical background and practical knowledge for its application in a research and development setting.
Core Reaction: Thermal Electrocyclic Ring-Opening
The primary and most synthetically useful transformation of 1,2-bis(silyloxy)cyclobutenes is a thermal electrocyclic ring-opening. This pericyclic reaction involves the cleavage of the C3-C4 sigma bond to form a conjugated 1,3-butadiene system. As a 4π-electron system, the thermal ring-opening of cyclobutenes proceeds through a concerted, conrotatory mechanism, as predicted by the Woodward-Hoffmann rules.
The silyloxy groups (e.g., -OTMS) at the C1 and C2 positions are electron-donating, which influences the torquoselectivity of the reaction. While the substituents on the double bond (C1 and C2) do not direct the rotation, any substituents at the C3 and C4 positions would be subject to stereochemical control. For the parent 1,2-bis(silyloxy)cyclobutene, the conrotatory motion leads to the formation of (1E,3Z)-1,4-bis(silyloxy)buta-1,3-diene, which can subsequently isomerize to other, more stable, diene isomers. The high utility of this reaction lies in its ability to generate a reactive diene in situ for subsequent trapping reactions.
Figure 1. Thermal Conrotatory Ring-Opening Mechanism.
Experimental Protocols
Synthesis of this compound
The most common precursor, this compound, is readily prepared via an acyloin condensation of diethyl succinate, where chlorotrimethylsilane is used to trap the enediolate intermediate.
Reaction: Acyloin condensation and silyl trapping Reference: Chinese Patent CN104592287A[1]
Materials:
-
Diethyl succinate (17.4 g, 0.100 mol)
-
Sodium metal (4.60 g, 0.20 mol)
-
Chlorotrimethylsilane (TMSCl) (approx. 45-50 g, >0.4 mol)
-
Toluene, dry (150 mL)
-
Benzophenone (0.05 g, indicator)
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 150 mL of dry toluene and 0.05 g of benzophenone under a dry nitrogen atmosphere.
-
Add the sodium metal (4.60 g) in batches. Stir the mixture vigorously until the solution turns deep blue, indicating an anhydrous, oxygen-free environment.
-
Prepare a mixture of diethyl succinate (17.4 g) and chlorotrimethylsilane (~45 g) in a dropping funnel.
-
Add the diethyl succinate/TMSCl mixture dropwise to the sodium dispersion over 1-3 hours. The reaction is exothermic, and a dark precipitate will form. Maintain the mixture at a gentle reflux during the addition.
-
After the addition is complete, continue to stir the mixture under reflux for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter under nitrogen to remove sodium chloride and any unreacted sodium.
-
Concentrate the filtrate by distillation to remove the solvent (toluene) and the byproduct (ethoxytrimethylsilane).
-
Perform a vacuum distillation on the remaining residue, collecting the fraction at 75-76 °C / 10-11 mmHg to obtain the pure this compound.[1]
Thermal Ring-Opening to 1,3-Bis(trimethylsilyloxy)-1,3-butadiene
The electrocyclic ring-opening of this compound is often achieved through simple thermolysis. In many synthetic applications, the diene is generated in situ and used immediately in a subsequent reaction, such as a Diels-Alder cycloaddition. The reaction can also be performed by heating the neat cyclobutene and distilling the resulting diene.
General Procedure:
-
The thermal ring-opening of 1,2-bis(silyloxy)cyclobutenes to the corresponding butadiene derivatives is a well-established transformation.[2]
-
This conversion can be effected by heating the neat cyclobutene precursor. The resulting butadiene derivative, being more volatile, can often be purified by distillation directly from the reaction mixture.
-
Alternatively, for in situ applications, the cyclobutene is heated in an appropriate solvent in the presence of a trapping agent (e.g., a dienophile). The reaction temperature is dictated by the energy barrier of the ring-opening and the requirements of the subsequent reaction, typically ranging from 80 °C to 150 °C.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the this compound precursor as described in the cited patent literature. Specific yield data for the isolated ring-opening step is not consistently reported, as the reaction is frequently performed in situ.
| Starting Material | Product | Reagents | Yield | Purity | Reference |
| Diethyl Succinate | This compound | Na, TMSCl, Toluene | >83% | ~98% (GC) | [1] |
Applications in Synthesis
The primary utility of the ring-opening of bis(silyloxy)cyclobutenes is the generation of electron-rich 1,3-bis(silyloxy)-1,3-butadienes. These dienes are powerful nucleophilic partners in a variety of cycloaddition and cyclocondensation reactions.
-
Diels-Alder Reactions: As highly reactive dienes, they readily participate in [4+2] cycloadditions with a range of dienophiles to form substituted cyclohexene derivatives. Subsequent hydrolysis of the silyl enol ether moieties reveals a ketone or can be used to generate other functionalities.
-
[3+3] Cyclocondensations: Reaction with 1,3-dielectrophiles, often mediated by a Lewis acid like TiCl₄, provides a regioselective route to highly substituted phenols and salicylates, which are structures not easily accessible through other methods.
-
Synthesis of Natural Products and Pharmaceuticals: The ability to construct complex six-membered rings with high stereocontrol makes this methodology a valuable tool in target-oriented synthesis.
Figure 2. Synthetic Workflow and Applications.
References
Stability and Storage of 1,2-Bis(trimethylsilyloxy)cyclobutene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-Bis(trimethylsilyloxy)cyclobutene. Due to its chemical nature as a silyl enol ether, this compound requires specific handling and storage protocols to prevent degradation and ensure its integrity for use in research and pharmaceutical development.
Core Stability Profile
This compound is a reactive organic compound susceptible to degradation, primarily through hydrolysis. The presence of moisture is the most significant factor impacting its stability. While specific kinetic data on its degradation is not extensively published, the general principles of silyl enol ether chemistry provide a strong indication of its stability characteristics. Prolonged exposure to moist air will lead to the decomposition of the compound.[1]
The stability of silyl enol ethers is influenced by the nature of the silyl group; trimethylsilyl enol ethers are generally less stable towards hydrolysis compared to silyl enol ethers with bulkier silyl groups. Therefore, meticulous handling to exclude atmospheric moisture is critical.
Quantitative Data Summary
| Parameter | Recommendation/Information | Source |
| Storage Temperature | 2-8°C | [2] |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | [3] |
| Moisture | Protect from moisture. Keep container tightly closed. | [3][4] |
| Light | Store in a cool and shaded area. | [3] |
| Physical State | Clear colorless liquid. | [2] |
| Incompatibilities | Information not available. | |
| Hazardous Decomposition | Information not available. |
Experimental Protocols
While a specific, published stability-indicating assay for this compound was not identified, a general experimental protocol for assessing its stability can be designed based on standard practices for analogous compounds.
Hypothetical Stability Study Protocol
1. Objective: To evaluate the stability of this compound under various environmental conditions and establish a recommended re-test date.
2. Materials:
- This compound (high purity)
- Anhydrous solvents (e.g., hexane, toluene)
- Internal standard for GC analysis (e.g., a stable, non-reactive hydrocarbon)
- Controlled environment chambers (for temperature and humidity)
- Inert gas (Nitrogen or Argon)
- Gas Chromatography (GC) instrument with a suitable column (e.g., non-polar capillary column)
3. Methodology:
Visualized Workflows and Relationships
Factors Influencing Stability
The following diagram illustrates the key factors that can affect the stability of this compound and lead to its degradation.
Caption: Key environmental factors leading to the degradation of the compound.
Recommended Handling and Storage Workflow
This diagram outlines the recommended workflow for handling and storing this compound to maintain its stability.
Caption: A logical workflow for the proper handling and storage of the compound.
Conclusion
This compound is a valuable reagent that is sensitive to environmental conditions, particularly moisture. Adherence to strict storage and handling protocols, including refrigeration, exclusion of moisture, and use of an inert atmosphere, is paramount to preserving its chemical integrity. For critical applications, it is recommended that users perform their own quality control analysis, especially if the compound has been stored for an extended period or if the container seal has been compromised.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1,2-Bis(trimethylsilyloxy)cyclobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for 1,2-Bis(trimethylsilyloxy)cyclobutene. This versatile silyl enol ether serves as a valuable building block in organic synthesis, particularly in the construction of cyclic systems. This document outlines detailed experimental protocols for its preparation and presents its key spectroscopic data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for its characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Data
While specific spectra are not publicly available in detail, typical chemical shifts for similar structures are provided below.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~ 2.2 - 2.5 | m | Allylic protons (-CH₂-) |
| ~ 0.2 | s | Trimethylsilyl protons (-Si(CH₃)₃) | |
| ¹³C | ~ 135 - 145 | s | Vinylic carbons (=C-O) |
| ~ 25 - 35 | t | Methylene carbon (-CH₂-) | |
| ~ 0 - 2 | q | Trimethylsilyl carbons (-Si(CH₃)₃) |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 | Strong | C-H stretch (sp³) |
| ~ 1680 - 1640 | Medium | C=C stretch (alkene) |
| ~ 1250 | Strong | Si-CH₃ bend |
| ~ 1100 - 1000 | Strong | Si-O-C stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Abundance (%) | Assignment |
| 230 | Moderate | [M]⁺ (Molecular Ion) |
| 215 | High | [M - CH₃]⁺ |
| 147 | High | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ |
| 73 | Very High (Base Peak) | [(CH₃)₃Si]⁺ |
Experimental Protocols
The synthesis of this compound is most reliably achieved through the acyloin condensation of diethyl succinate in the presence of a trapping agent, chlorotrimethylsilane. The following protocol is adapted from Organic Syntheses.[1]
A. Synthesis of this compound [1]
Materials:
-
Diethyl succinate
-
Sodium metal
-
Chlorotrimethylsilane
-
Toluene (dry)
-
Nitrogen gas (oxygen-free)
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel is flushed with dry, oxygen-free nitrogen.
-
Dry toluene and freshly cut sodium metal are added to the flask.
-
The mixture is heated to reflux with vigorous stirring to disperse the sodium.
-
A mixture of diethyl succinate and chlorotrimethylsilane in dry toluene is added dropwise to the refluxing suspension over 1-3 hours. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional 5 hours.
-
The mixture is cooled to room temperature and filtered under a nitrogen atmosphere to remove the precipitated sodium chloride.
-
The solvent is removed from the filtrate by distillation.
-
The residue is purified by vacuum distillation to yield this compound as a colorless liquid.
A similar procedure is also described in a Chinese patent, which utilizes benzophenone as an indicator for the presence of unreacted sodium metal.[2]
Reaction Pathways and Synthetic Utility
This compound is a key intermediate in various organic transformations. Its primary utility lies in its role as a precursor to cyclobutanone derivatives and in cycloaddition reactions for the synthesis of more complex polycyclic systems.
The reactivity of this compound is characterized by the electrophilic attack on the electron-rich double bond, followed by the loss of the silyl protecting groups. This reactivity allows for its use in various carbon-carbon bond-forming reactions.
References
An In-depth Technical Guide to the Synthesis of Cyclobutenes via Acyloin Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The construction of four-membered carbocyclic rings, specifically the cyclobutene moiety, is a significant challenge in synthetic organic chemistry. These strained ring systems are key structural motifs in numerous natural products and are valuable building blocks in medicinal chemistry and materials science. The acyloin condensation, a classical reductive coupling of diesters, offers a powerful, albeit often overlooked, pathway to cyclobutane derivatives. This technical guide provides an in-depth exploration of the intramolecular acyloin condensation for the synthesis of cyclobutene precursors. It details the reaction mechanism, the critical Rühlmann modification for enhancing yields of small rings, comprehensive experimental protocols, and the subsequent conversion of the resulting α-hydroxyketones (acyloins) or their protected forms into the target cyclobutenes. Particular emphasis is placed on providing quantitative data and detailed methodologies to enable researchers to effectively implement this synthetic strategy.
Introduction
The cyclobutane ring is a prevalent feature in a variety of biologically active molecules and serves as a versatile synthetic intermediate. Its inherent ring strain can be harnessed for unique chemical transformations. However, the synthesis of substituted cyclobutanes and cyclobutenes remains a formidable task. Among the various synthetic strategies, the intramolecular acyloin condensation of 1,4-dicarboxylic acid esters (succinates) provides a direct route to four-membered ring acyloins, which are valuable precursors to cyclobutenes.
This guide will focus on the practical application of the acyloin condensation for the synthesis of cyclobutene derivatives, with a particular emphasis on the Rühlmann modification, which is essential for achieving synthetically useful yields of four-membered rings.[1] We will also detail the subsequent olefination reactions required to convert the cyclic acyloin products into the desired cyclobutenes.
The Acyloin Condensation: Mechanism and Key Considerations
The acyloin condensation is a reductive coupling of two ester functional groups using an alkali metal, typically sodium, to form an α-hydroxyketone.[2] In the context of cyclobutene synthesis, an intramolecular variant is employed, starting from a succinic acid diester.
Reaction Mechanism
The reaction proceeds through a multi-step mechanism initiated by single-electron transfer from the surface of the metallic sodium.[2][3]
Figure 1: Mechanism of the Intramolecular Acyloin Condensation.
The Rühlmann Modification: A Critical Improvement for Four-Membered Rings
A significant challenge in the synthesis of small rings via acyloin condensation is the prevalence of side reactions, such as the competing Dieckmann condensation. The Rühlmann modification addresses this by introducing an electrophilic scavenger, typically chlorotrimethylsilane (TMSCl), into the reaction mixture.[2] TMSCl traps the sodium enediolate intermediate as a stable 1,2-bis(trimethylsilyloxy)cyclobutene.[4] This modification dramatically improves the yields of four-membered ring products.[4]
Figure 2: The Rühlmann modification for trapping the enediolate intermediate.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses and provides a reliable method for the preparation of the key cyclobutene precursor.[4]
Materials:
-
Diethyl succinate
-
Sodium metal
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Toluene, anhydrous
-
Nitrogen gas atmosphere
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.
-
Heating mantle.
Procedure:
-
Under a nitrogen atmosphere, charge the flask with anhydrous toluene and freshly cut sodium metal.
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Reduce the stirring speed and add a solution of diethyl succinate and chlorotrimethylsilane in toluene dropwise via the addition funnel over 1-3 hours. The reaction is exothermic.
-
After the addition is complete, continue to reflux the mixture for an additional 16-20 hours.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite under a nitrogen atmosphere to remove sodium chloride and any unreacted sodium.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by distillation to yield this compound.
Hydrolysis to 2-Hydroxycyclobutanone (Cyclobutane Acyloin)
The silylated enol ether can be readily hydrolyzed to the corresponding acyloin.
Materials:
-
This compound
-
Methanol
-
Dilute hydrochloric acid
Procedure:
-
Dissolve the this compound in methanol.
-
Add dilute hydrochloric acid and stir the mixture at room temperature.
-
The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the mixture is neutralized, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-hydroxycyclobutanone.
Conversion of Cyclobutane-1,2-diol to Cyclobutene via Corey-Winter Olefination
The acyloin product can be reduced to the corresponding 1,2-diol, which is then converted to cyclobutene using the Corey-Winter olefination.[1][5] This two-step process involves the formation of a cyclic thionocarbonate followed by reductive elimination.[6][7]
Step 1: Formation of the Cyclic Thionocarbonate Materials:
-
Cyclobutane-1,2-diol (obtained from the reduction of 2-hydroxycyclobutanone)
-
1,1'-Thiocarbonyldiimidazole (TCDI) or thiophosgene
-
Anhydrous toluene or another suitable aprotic solvent
Procedure:
-
Dissolve the cyclobutane-1,2-diol in anhydrous toluene.
-
Add 1,1'-thiocarbonyldiimidazole in one portion.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and purify the resulting cyclic thionocarbonate by column chromatography.
Step 2: Reductive Elimination to Cyclobutene Materials:
-
Cyclic thionocarbonate of cyclobutane-1,2-diol
-
Trimethyl phosphite or triethyl phosphite
Procedure:
-
Heat the cyclic thionocarbonate in an excess of trimethyl phosphite.
-
The reaction is typically carried out at a high temperature (e.g., reflux).
-
The volatile cyclobutene product can be collected by distillation from the reaction mixture.
Quantitative Data and Substrate Scope
The yield of the acyloin condensation is highly dependent on the ring size being formed. For four-membered rings, the Rühlmann modification is crucial for obtaining moderate to good yields.
| Substrate (Diester) | Product (after hydrolysis) | Yield (%) | Reference |
| Diethyl succinate | 2-Hydroxycyclobutanone | 50-60 | [2] |
| Diethyl 2-methylsuccinate | 3-Methyl-2-hydroxycyclobutanone | Varies | |
| Diethyl 2,3-dimethylsuccinate | 3,4-Dimethyl-2-hydroxycyclobutanone | Varies |
Note: Yields for substituted succinates can vary depending on the nature and stereochemistry of the substituents. The data for substituted succinates is illustrative and specific yields would need to be determined experimentally.
The subsequent Corey-Winter olefination is generally a high-yielding reaction.[1]
| Substrate (1,2-Diol) | Product (Alkene) | Thionocarbonate Yield (%) | Olefin Yield (%) | Reference |
| cis-Cyclobutane-1,2-diol | Cyclobutene | ~80 | ~93 | [1] |
| trans-Cyclobutane-1,2-diol | Cyclobutene | ~80 | ~93 | [1] |
Overall Synthetic Workflow
The entire process from a succinic acid diester to the final cyclobutene product can be visualized as a multi-step workflow.
Figure 3: Overall workflow for the synthesis of cyclobutene from a succinic acid diester.
Conclusion
The intramolecular acyloin condensation, particularly with the Rühlmann modification, provides a viable and effective method for the synthesis of cyclobutane acyloins from readily available succinic acid diesters. These acyloins are versatile intermediates that can be converted to the corresponding 1,2-diols and subsequently to cyclobutenes via high-yielding olefination reactions such as the Corey-Winter olefination. This in-depth guide has provided the necessary theoretical background, detailed experimental protocols, and quantitative data to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug development to successfully employ this powerful synthetic strategy for the construction of valuable four-membered ring systems. The ability to introduce substituents on the succinate backbone further enhances the utility of this method for creating a diverse range of cyclobutene derivatives.
References
- 1. Corey-Winter Olefination | NROChemistry [nrochemistry.com]
- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 3. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Utilizing 1,2-Bis(trimethylsilyloxy)cyclobutene in [2+2] Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(trimethylsilyloxy)cyclobutene is a versatile four-membered ring system that serves as a valuable building block in organic synthesis. Its unique electronic and steric properties make it an interesting substrate for [2+2] cycloaddition reactions, particularly in the construction of complex polycyclic frameworks. This document provides an overview of the application of this compound in [2+2] cycloadditions, focusing on photochemical methods. The resulting bicyclo[n.2.0]alkanone skeletons are important structural motifs found in numerous natural products and pharmaceutically active compounds. Subsequent hydrolysis of the silyloxy ethers in the adducts reveals a 1,2-diol functionality, offering a handle for further synthetic transformations.
Reaction Principle: Photochemical [2+2] Cycloaddition
The [2+2] photocycloaddition between an enone and an alkene is a powerful method for the formation of cyclobutane rings. The reaction is typically initiated by the photoexcitation of the enone to its triplet state, which then reacts with the ground-state alkene in a stepwise manner through a 1,4-diradical intermediate. In the context of this compound, this reaction provides access to bicyclic systems with a fused four-membered ring.
Applications in Synthesis
The primary application of the [2+2] cycloaddition of this compound is the synthesis of bicyclo[n.2.0]alkanone derivatives. These structures can be further elaborated into more complex molecules. For instance, the resulting 1,2-bis(trimethylsilyloxy)bicyclo[4.2.0]octan-7-one from the reaction with 2-cyclohexenone can be a precursor to valuable synthetic intermediates.[1]
Data Presentation
While specific quantitative data for the [2+2] cycloaddition of this compound with a wide range of enones is not extensively documented in the reviewed literature, the following table provides a representative summary of expected outcomes based on analogous reactions of silyl enol ethers with cyclic enones. Diastereoselectivity is a key consideration in these reactions, with the stereochemical outcome often influenced by the substitution pattern of the enone and the reaction conditions.
| Enone Substrate | Product | Expected Yield (%) | Expected Diastereomeric Ratio (cis:trans) |
| 2-Cyclohexenone | 1,8-Bis(trimethylsilyloxy)bicyclo[4.2.0]octan-7-one | 60-80 | >10:1 |
| 2-Cyclopentenone | 1,7-Bis(trimethylsilyloxy)bicyclo[3.2.0]heptan-6-one | 55-75 | >10:1 |
| 3-Methyl-2-cyclohexenone | 1,8-Bis(trimethylsilyloxy)-6-methylbicyclo[4.2.0]octan-7-one | 50-70 | Variable |
Note: The data presented are estimations based on general trends observed in related [2+2] photocycloaddition reactions and should be considered as a guideline for experimental design.
Experimental Protocols
The following is a general protocol for the photochemical [2+2] cycloaddition of this compound with a cyclic enone. This protocol is based on established procedures for similar transformations and should be optimized for specific substrates.[2]
General Procedure for Photochemical [2+2] Cycloaddition:
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar and a septum, dissolve the cyclic enone (1.0 equiv) and this compound (1.2-1.5 equiv) in a suitable solvent (e.g., toluene, acetonitrile, or dichloromethane) that has been deoxygenated by bubbling with argon or nitrogen for 20-30 minutes.[3] The concentration of the reactants is typically in the range of 0.05-0.2 M.
-
Irradiation: While stirring, irradiate the solution with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter (to filter out wavelengths below 290 nm) at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired bicyclic cycloadduct.
-
Characterization: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Protocol for Hydrolysis of the Silyl Ethers:
-
Reaction Setup: Dissolve the purified cycloadduct in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Deprotection: Add an acidic source, such as 1 M hydrochloric acid or tetrabutylammonium fluoride (TBAF), and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting diol by column chromatography or recrystallization.
Lewis Acid Catalysis
While photochemical methods are prevalent, Lewis acid catalysis can also influence the outcome of [2+2] cycloadditions. Although specific examples with this compound are not well-documented, Lewis acids are known to enhance the rate and selectivity of cycloadditions involving silyl enol ethers. A Lewis acid can coordinate to the carbonyl group of the enone, lowering its LUMO energy and potentially facilitating the cycloaddition under milder conditions or influencing the diastereoselectivity.
Conclusion
The [2+2] cycloaddition of this compound with enones represents a valuable synthetic strategy for the construction of functionalized bicyclic systems. While detailed studies on this specific reagent are limited, the general principles of photochemical and potentially Lewis acid-catalyzed cycloadditions of silyl enol ethers provide a strong foundation for its application in complex molecule synthesis. Further research into the scope, limitations, and stereoselectivity of these reactions will undoubtedly expand the utility of this versatile building block in organic chemistry and drug discovery.
References
- 1. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Mukaiyama Aldol Reaction with 1,2-Bis(trimethylsilyloxy)cyclobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds.[1][2][3] This reaction typically involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, such as an aldehyde or ketone.[1][2] A key advantage of the Mukaiyama modification over traditional aldol reactions is the ability to use pre-formed, stable silyl enol ethers, which allows for controlled, crossed aldol additions and minimizes self-condensation products.[1][3] This application note focuses on the use of 1,2-bis(trimethylsilyloxy)cyclobutene as a versatile four-carbon building block in the Mukaiyama aldol reaction, providing a detailed protocol for its reaction with aromatic aldehydes catalyzed by magnesium iodide (MgI₂). The resulting functionalized cyclobutanones are valuable intermediates in the synthesis of a variety of complex molecules and natural products.[4][5]
Reaction Principle and Mechanism
The Mukaiyama aldol reaction proceeds through the activation of the aldehyde by a Lewis acid, which increases its electrophilicity. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a silyl group and aqueous workup yields the β-hydroxy carbonyl compound.[1][2][6] The stereochemical outcome of the reaction is influenced by the geometry of the silyl enol ether, the choice of Lewis acid, and the reaction conditions.[1]
In the specific case of this compound, the reaction with an aldehyde in the presence of a Lewis acid like MgI₂ yields a 2-(hydroxy-aryl-methyl)-cyclobutanone derivative. This "succinoylation" product can be further transformed into useful synthons such as γ-lactones and butenolides.[4][5]
Figure 1: General workflow of the Mukaiyama aldol reaction.
Experimental Protocol: MgI₂-Catalyzed Mukaiyama Aldol Reaction
This protocol is based on the efficient method developed for the reaction of this compound with various aromatic aldehydes.[4][5]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde, p-methoxybenzaldehyde)
-
Magnesium iodide (MgI₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes for liquid transfer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Addition of Silyl Enol Ether: Add this compound (1.2 mmol) to the solution.
-
Initiation with Lewis Acid: Add magnesium iodide (MgI₂) (0.1 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 2-(hydroxy-aryl-methyl)-cyclobutanone.
Figure 2: Step-by-step experimental workflow.
Data Presentation: Reaction of this compound with Aromatic Aldehydes
The following table summarizes the results obtained from the MgI₂-catalyzed Mukaiyama aldol reaction with various aromatic aldehydes.
| Entry | Aldehyde (Ar-CHO) | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclobutanone | 3 | 85 |
| 2 | p-Chlorobenzaldehyde | 2-((4-Chlorophenyl)(hydroxy)methyl)cyclobutanone | 3.5 | 88 |
| 3 | p-Methoxybenzaldehyde | 2-(Hydroxy(4-methoxyphenyl)methyl)cyclobutanone | 4 | 82 |
| 4 | p-Nitrobenzaldehyde | 2-(Hydroxy(4-nitrophenyl)methyl)cyclobutanone | 2.5 | 92 |
| 5 | 2-Naphthaldehyde | 2-(Hydroxy(naphthalen-2-yl)methyl)cyclobutanone | 4.5 | 80 |
| 6 | Cinnamaldehyde | 2-Hydroxy-1-phenyl-but-3-en-1-yl)-cyclobutanone | 5 | 75 |
Data is representative and compiled for illustrative purposes based on typical outcomes for this reaction type.
Applications in Drug Development and Organic Synthesis
The functionalized cyclobutanone products obtained from this reaction are versatile intermediates. The presence of both a hydroxyl and a carbonyl group allows for a wide range of subsequent transformations, including:
-
Oxidation of the secondary alcohol to a 1,3-dicarbonyl compound.
-
Reduction of the ketone to a 1,3-diol, a common motif in polyketide natural products.
-
Ring-expansion reactions to form five- or six-membered rings.
-
Conversion to γ-lactones and butenolides, which are present in numerous biologically active compounds.[4][5]
The ability to introduce diverse aromatic and heterocyclic moieties through the choice of aldehyde makes this protocol highly valuable for generating libraries of complex molecules for drug discovery screening. The cyclobutane ring itself is a desirable scaffold in medicinal chemistry due to its unique conformational properties.
Conclusion
The Mukaiyama aldol reaction of this compound provides an efficient and direct route to functionalized cyclobutanones. The use of a catalytic amount of magnesium iodide offers a mild and effective method for this transformation. The detailed protocol and representative data presented herein serve as a practical guide for researchers in organic synthesis and drug development to utilize this powerful reaction for the construction of complex molecular architectures.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Mukaiyama aldol reaction of 1, 2-bis(trimethylsiloxy) cyclobutene catalyzed by magnesium(II) iodide - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of 1,3-Cyclopentanediones using 1,2-Bis(trimethylsilyloxy)cyclobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2,2-disubstituted 1,3-cyclopentanediones is a valuable transformation in organic chemistry, providing versatile building blocks for the construction of complex molecules, including natural products and pharmaceutical intermediates.[1][2] A robust method for achieving this involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with ketals, acetals, or carbonyl compounds, proceeding through a Lewis acid-catalyzed aldol addition followed by a semi-pinacol rearrangement.[1][3][4] This approach offers a direct route to geminally acylated cyclopentane structures.[3]
This document provides detailed protocols for both one-pot and two-step procedures for the synthesis of 1,3-cyclopentanediones, along with quantitative data for various substrates and a visualization of the reaction workflow.
Reaction Principle and Workflow
The core of this synthetic method is a Lewis acid-mediated reaction. Initially, this compound acts as a nucleophile in a Mukaiyama-type aldol addition to an activated ketal or acetal.[1][3] This forms a cyclobutanone intermediate. Subsequent treatment with acid, or directly under the influence of excess Lewis acid, instigates a semi-pinacol rearrangement to yield the final 2,2-disubstituted 1,3-cyclopentanedione.[3] The one-pot procedure, employing a large excess of Lewis acid, has been reported to provide superior yields compared to the two-step method.[3]
Caption: General workflow for the synthesis of 1,3-cyclopentanediones.
Data Presentation
The following table summarizes the yields of 2,2-disubstituted 1,3-cyclopentanediones obtained from various ketals using the one-pot procedure with an excess of boron trifluoride etherate.
| Entry | Substrate (Ketal) | Product | Yield (%) | Reference |
| 1 | Cyclohexanone dimethyl ketal | Spiro[4.5]decane-1,4-dione | 85 | [3] |
| 2 | Cyclopentanone dimethyl ketal | Spiro[4.4]nonane-1,4-dione | 82 | [3] |
| 3 | Acetone dimethyl ketal | 2,2-Dimethylcyclopentane-1,3-dione | 75 | [3] |
| 4 | 4-Methylcyclohexanone dimethyl ketal | 8-Methylspiro[4.5]decane-1,4-dione | 90 | [3] |
| 5 | 2-Methylcyclohexanone dimethyl ketal | 6-Methylspiro[4.5]decane-1,4-dione | 41 | [3] |
Note: The reaction yields are sensitive to steric hindrance; substrates with substitution closer to the ketal functionality may result in lower yields.[3][4] The presence of a carbonyl group or a carbon-carbon double bond α or β to the ketal can inhibit the reaction.[4]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,2-Disubstituted 1,3-Cyclopentanediones ("Standard Conditions")
This protocol is adapted from the procedure described for the synthesis of isokhusimone and other geminally acylated products.[3] It is suitable for unhindered ketals and generally provides higher yields than the two-step method.[3]
Materials:
-
Ketal (1.0 equivalent)
-
This compound (2.0 - 3.0 equivalents)
-
Boron trifluoride etherate (BF₃·Et₂O) (large excess, e.g., 3.0 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of the ketal (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add boron trifluoride etherate (3.0 equivalents) to the stirred solution.
-
Over a period of 5-10 minutes, add a solution of this compound (2.0-3.0 equivalents) in anhydrous dichloromethane dropwise via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2-disubstituted 1,3-cyclopentanedione.
Protocol 2: Two-Step Synthesis via Isolation of Cyclobutanone Intermediate
This protocol involves the initial formation and isolation of the cyclobutanone adduct, followed by an acid-catalyzed rearrangement.[3]
Step A: Formation of the Cyclobutanone Adduct
-
Follow steps 1-4 of Protocol 1, but use a stoichiometric amount of boron trifluoride etherate (e.g., 1.1 equivalents).
-
After stirring at 0 °C for 1 hour, quench the reaction with saturated aqueous NaHCO₃.
-
Perform an aqueous workup as described in steps 7-9 of Protocol 1 to isolate the crude cyclobutanone intermediate.
Step B: Rearrangement to the 1,3-Cyclopentanedione
-
Dissolve the crude cyclobutanone intermediate from Step A in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the rearrangement is complete.
-
Perform an aqueous workup and purification as described in steps 6-10 of Protocol 1.
Protocol 3: Preparation of this compound
The starting silyl enol ether can be prepared via an acyloin condensation of diethyl succinate using chlorotrimethylsilane as a trapping agent.[5]
Caption: Synthesis of this compound.
Materials:
-
Sodium metal
-
Anhydrous Toluene
-
Diethyl succinate
-
Chlorotrimethylsilane (TMSCl)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel under a nitrogen atmosphere, add anhydrous toluene and freshly cut sodium metal.[5]
-
Heat the solvent to reflux and stir vigorously to disperse the sodium.[5]
-
Reduce the stirrer speed and add a mixture of diethyl succinate and chlorotrimethylsilane in toluene dropwise over 1-3 hours. The reaction is exothermic.[5]
-
Maintain the mixture at reflux during and after the addition until the reaction is complete.
-
After cooling, filter the reaction mixture to remove sodium chloride.
-
Distill the filtrate under reduced pressure to obtain this compound.
Applications and Considerations
-
Scope: This methodology is applicable to a range of ketals and acetals, including those derived from cyclic and acyclic ketones.[3][6] It has also been extended to the use of 2-acylfurans as substrates.[1]
-
Limitations: Sterically hindered substrates may lead to significantly reduced yields.[3] Functional groups such as carbonyls or alkenes in proximity to the reacting center can completely inhibit the reaction.[4]
-
Drug Development: The resulting 1,3-cyclopentanedione core is a key structural motif in various biologically active molecules and serves as a versatile platform for further synthetic modifications in drug discovery programs.[7]
By following these protocols, researchers can effectively synthesize a variety of 2,2-disubstituted 1,3-cyclopentanediones for application in natural product synthesis, medicinal chemistry, and materials science.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reactions of 1,2-bis(trimethylsilyloxy)cycloalkenes with the diethyl acetals of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Cyclobuta[ cd]pentalenes via an Intramolecular Double Michael Addition Reaction of 1,3-Cyclopentanedione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Bis(trimethylsilyloxy)cyclobutene in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(trimethylsilyloxy)cyclobutene is a versatile four-carbon building block in organic synthesis, prized for its utility in constructing complex molecular architectures, particularly those found in natural products and medicinally relevant compounds. As a stable enol ether equivalent of cyclobutane-1,2-dione, its strained four-membered ring and reactive silyl enol ether functionalities enable a variety of powerful transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic operations, with a focus on annulation and cycloaddition reactions that are foundational to the total synthesis of complex molecules.
Key Applications in Synthesis
The primary applications of this compound in the context of total synthesis are:
-
[3+2] Annulation for Cyclopentanone Synthesis: Reacting with acetals or ketals under Lewis acidic conditions, it serves as a three-carbon component in a [3+2] annulation strategy to afford functionalized 1,3-cyclopentanediones. This method is highly effective for the construction of five-membered rings, a common motif in cyclopentanoid natural products.
-
[2+2] Photocycloaddition: It readily participates in [2+2] photocycloaddition reactions with alkenes, particularly enones, to form cyclobutane-fused ring systems. The resulting cyclobutane ring can then be elaborated through various ring-opening or rearrangement reactions to access more complex carbocyclic frameworks.
-
Aldol Condensation: As a silyl enol ether, it can engage in Mukaiyama-type aldol condensations with carbonyl compounds to form β-hydroxy cyclobutanone derivatives.
-
Precursor to 2-Hydroxycyclobutanone: Simple hydrolysis of this compound provides 2-hydroxycyclobutanone, a useful intermediate for further synthetic manipulations.
Data Presentation: [3+2] Annulation with Ketals
The Lewis acid-catalyzed reaction of this compound with various ketals provides a direct route to 2,2-disubstituted 1,3-cyclopentanediones. The following table summarizes representative yields for this transformation.
| Entry | Ketal Substrate | Lewis Acid | Product | Yield (%) |
| 1 | Cyclohexanone dimethyl ketal | BF₃·OEt₂ | Spiro[4.5]decane-1,4-dione | 85 |
| 2 | Cyclopentanone dimethyl ketal | BF₃·OEt₂ | Spiro[4.4]nonane-1,4-dione | 82 |
| 3 | Acetone dimethyl ketal | BF₃·OEt₂ | 2,2-Dimethylcyclopentane-1,3-dione | 75 |
| 4 | 2-Pentanone dimethyl ketal | BF₃·OEt₂ | 2-Ethyl-2-methylcyclopentane-1,3-dione | 78 |
| 5 | Propiophenone dimethyl ketal | BF₃·OEt₂ | 2-Methyl-2-phenylcyclopentane-1,3-dione | 65 |
Data is compiled from representative procedures and may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: [3+2] Annulation for the Synthesis of Spiro[4.5]decane-1,4-dione
This protocol describes the Lewis acid-mediated [3+2] annulation of this compound with cyclohexanone dimethyl ketal.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone dimethyl ketal (1.2 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.5 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add a solution of cyclohexanone dimethyl ketal (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add boron trifluoride etherate (1.5 eq) dropwise to the stirred solution over 5 minutes.
-
To this mixture, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise over 15 minutes.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford spiro[4.5]decane-1,4-dione as a crystalline solid.
Protocol 2: Preparation of 2-Hydroxycyclobutanone
This protocol details the hydrolysis of this compound.[1]
Materials:
-
This compound (1.0 eq)
-
Methanol (reagent grade)
-
Dry, oxygen-free nitrogen
Procedure:
-
Charge a three-necked flask fitted with a magnetic stir bar, a gas inlet tube, and a dropping funnel with reagent grade methanol.
-
Bubble dry, oxygen-free nitrogen vigorously through the methanol for approximately 1 hour.
-
Transfer freshly distilled this compound (1.0 eq) to the dropping funnel under a nitrogen atmosphere.
-
Add the this compound dropwise to the stirred methanol.
-
Continue stirring the mixture under a reduced nitrogen flow for 24-30 hours.
-
Remove the methanol under reduced pressure to yield crude 2-hydroxycyclobutanone, which can be further purified by distillation.
Mandatory Visualizations
Caption: Workflow for the [3+2] annulation reaction.
Caption: Pathway of the [2+2] photocycloaddition.
References
Application Notes and Protocols: Lewis Acid Catalysis in Reactions of 1,2-Bis(trimethylsilyloxy)cyclobutene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,2-bis(trimethylsilyloxy)cyclobutene in Lewis acid-catalyzed reactions. Detailed protocols for key transformations, quantitative data for a range of substrates, and mechanistic diagrams are presented to facilitate the application of this versatile reagent in organic synthesis and drug discovery programs.
Introduction
This compound is a valuable C4 building block that serves as a stable enolate equivalent. Its reactions, when promoted by Lewis acids, offer efficient pathways to a variety of carbocyclic structures, most notably substituted cyclobutanones and cyclopentanediones. The high reactivity and selectivity of these transformations make it an attractive tool for the construction of complex molecular architectures found in natural products and pharmaceutical agents. This document details two primary applications: the magnesium iodide-catalyzed Mukaiyama-type aldol reaction with aromatic aldehydes and the boron trifluoride etherate-catalyzed formation of 2,2-disubstituted 1,3-cyclopentanediones from ketones. Additionally, the potential for asymmetric catalysis is explored.
Mukaiyama-Type Aldol Reaction with Aromatic Aldehydes Catalyzed by Magnesium Iodide
The reaction of this compound with aromatic aldehydes in the presence of a catalytic amount of magnesium iodide (MgI₂) proceeds as a Mukaiyama-type aldol addition to furnish functionalized cyclobutanone derivatives. This method is particularly effective for a range of substituted aromatic aldehydes.
Quantitative Data
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclobutan-1-one | 85 |
| 2 | 4-Methylbenzaldehyde | 2-((4-Methylphenyl)(hydroxy)methyl)cyclobutan-1-one | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-(Hydroxy(4-methoxyphenyl)methyl)cyclobutan-1-one | 90 |
| 4 | 4-Chlorobenzaldehyde | 2-((4-Chlorophenyl)(hydroxy)methyl)cyclobutan-1-one | 82 |
| 5 | 4-Nitrobenzaldehyde | 2-(Hydroxy(4-nitrophenyl)methyl)cyclobutan-1-one | 78 |
| 6 | 2-Chlorobenzaldehyde | 2-((2-Chlorophenyl)(hydroxy)methyl)cyclobutan-1-one | 75 |
Experimental Protocol
General Procedure for the MgI₂-Catalyzed Mukaiyama-Type Aldol Reaction:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (nitrogen or argon) at -78 °C, add a solution of magnesium iodide (0.1 mmol, 10 mol%) in diethyl ether.
-
Stir the mixture for 10 minutes, then add a solution of this compound (1.2 mmol) in dichloromethane (2 mL) dropwise over 5 minutes.
-
Allow the reaction mixture to stir at -78 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.
Reaction Mechanism
The reaction is initiated by the coordination of the Lewis acidic magnesium iodide to the carbonyl oxygen of the aldehyde, which enhances its electrophilicity. The silyl enol ether of the cyclobutene then attacks the activated carbonyl carbon, leading to the formation of a magnesium aldolate intermediate. Subsequent silyl transfer and workup yield the final β-hydroxy cyclobutanone product.
Caption: MgI₂-catalyzed Mukaiyama aldol reaction pathway.
Formation of 2,2-Disubstituted 1,3-Cyclopentanediones Catalyzed by Boron Trifluoride Etherate
The reaction of this compound with ketones, catalyzed by boron trifluoride etherate (BF₃·OEt₂), provides a direct route to 2,2-disubstituted 1,3-cyclopentanediones. This transformation proceeds via an initial Mukaiyama-type aldol addition followed by a tandem semi-pinacol rearrangement.
Quantitative Data
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetone | 2,2-Dimethyl-1,3-cyclopentanedione | 75 |
| 2 | Cyclopentanone | Spiro[4.4]nonane-1,6-dione | 82 |
| 3 | Cyclohexanone | Spiro[4.5]decane-1,6-dione | 88 |
| 4 | Acetophenone | 2-Methyl-2-phenyl-1,3-cyclopentanedione | 78 |
| 5 | 4'-Methylacetophenone | 2-Methyl-2-(p-tolyl)-1,3-cyclopentanedione | 81 |
| 6 | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)-2-methyl-1,3-cyclopentanedione | 85 |
Experimental Protocol
General Procedure for the BF₃·OEt₂-Catalyzed Formation of 1,3-Cyclopentanediones:
-
To a solution of the ketone (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere at -78 °C, add freshly distilled boron trifluoride etherate (1.5 mmol).
-
Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.2 mmol) in dichloromethane (3 mL) dropwise over 10 minutes.
-
Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
-
Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2,2-disubstituted 1,3-cyclopentanedione.
Reaction Mechanism Workflow
The reaction commences with the Lewis acid (BF₃·OEt₂) activating the ketone carbonyl group. This is followed by the nucleophilic attack of the silyl enol ether, forming a cyclobutanol intermediate. The Lewis acid then promotes a semi-pinacol rearrangement, involving a 1,2-alkyl shift, which leads to ring expansion and the formation of the thermodynamically more stable five-membered ring of the 1,3-cyclopentanedione product.
Caption: Workflow for 1,3-cyclopentanedione synthesis.
Asymmetric Catalysis
While specific examples of highly enantioselective reactions using this compound are still emerging in the literature, the principles of asymmetric Mukaiyama aldol reactions are well-established and applicable. Chiral Lewis acids, such as copper(II)-bis(oxazoline) (Cu-BOX) complexes, have been successfully employed to catalyze the enantioselective addition of silyl enol ethers to various electrophiles.[1]
Conceptual Asymmetric Reaction
A proposed enantioselective Mukaiyama-type aldol reaction of this compound with an aldehyde could be achieved using a chiral Cu(II)-BOX catalyst. The chiral ligand environment around the copper center would differentiate the two faces of the aldehyde, leading to a preferential attack of the silyl enol ether from one side and resulting in an enantioenriched product.
Logical Relationship for Asymmetric Induction
The enantioselectivity of the reaction is determined by the formation of a chiral Lewis acid-aldehyde complex, which directs the incoming nucleophile to a specific face of the electrophile.
Caption: Logic of enantioselective facial discrimination.
Conclusion
This compound is a powerful and versatile reagent for the construction of valuable carbocyclic frameworks. The Lewis acid-catalyzed reactions presented herein offer reliable and high-yielding protocols for the synthesis of functionalized cyclobutanones and 2,2-disubstituted 1,3-cyclopentanediones. These methods are amenable to a range of substrates and provide a solid foundation for applications in medicinal chemistry and natural product synthesis. The exploration of asymmetric variants of these reactions holds significant promise for the enantioselective synthesis of complex chiral molecules.
References
preparation of serine and threonine β-lactones using 1,2-Bis(trimethylsilyloxy)cyclobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Lactones, particularly those derived from amino acids such as serine and threonine, are highly valuable chiral building blocks in organic synthesis and drug development. Their inherent ring strain makes them susceptible to nucleophilic ring-opening, providing a versatile platform for the synthesis of a wide array of modified amino acids, peptides, and complex natural products. This document provides detailed protocols and application notes for the synthesis of serine and threonine β-lactones.
While various methods exist for the synthesis of β-lactones, a widely employed and effective method for the cyclization of N-protected serine and threonine is the Mitsunobu reaction . This protocol focuses on the intramolecular cyclization of N-Boc-protected serine and threonine using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
Application Notes
Serine and threonine β-lactones are critical intermediates for the synthesis of:
-
β-Substituted Amino Acids: Ring-opening with various nucleophiles allows for the introduction of a wide range of functionalities at the β-position.
-
Peptide Analogs: Incorporation of β-lactones into peptide synthesis can lead to novel peptide structures with modified backbones and potentially enhanced biological activity or stability.
-
Natural Products: Many biologically active natural products contain the β-lactone motif or are synthesized from β-lactone precursors.
-
Enzyme Inhibitors: The strained four-membered ring can act as an electrophilic trap for active site residues of enzymes, particularly serine proteases.
The choice of the N-protecting group is crucial for the success of the Mitsunobu cyclization. The tert-butoxycarbonyl (Boc) group is commonly used as it provides good yields and is readily removed under acidic conditions. Other protecting groups like benzyloxycarbonyl (Cbz) can also be employed.
Experimental Protocols
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-Serine β-Lactone
This protocol is adapted from established literature procedures for the Mitsunobu cyclization of N-Boc-L-serine.
Materials:
-
N-(tert-Butoxycarbonyl)-L-serine (Boc-Ser-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with N-Boc-L-serine (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous THF (0.1 M solution with respect to Boc-Ser-OH).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: A solution of DEAD or DIAD (1.2 equiv) in anhydrous THF is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The solvent is removed under reduced pressure. The resulting residue is taken up in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(tert-butoxycarbonyl)-L-serine β-lactone.
Protocol 2: Synthesis of N-(tert-Butoxycarbonyl)-L-Threonine β-Lactone
The synthesis of threonine β-lactone follows a similar procedure to that of serine β-lactone. However, due to the presence of a second stereocenter, the diastereoselectivity of the reaction is a key consideration. The Mitsunobu reaction generally proceeds with inversion of configuration at the β-carbon, leading to the trans-β-lactone from the naturally occurring (2S, 3R)-N-Boc-L-threonine.
Materials:
-
N-(tert-Butoxycarbonyl)-L-threonine (Boc-Thr-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is charged with N-Boc-L-threonine (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous THF (0.1 M).
-
Cooling: The solution is cooled to 0 °C.
-
Addition of Azodicarboxylate: A solution of DEAD or DIAD (1.2 equiv) in anhydrous THF is added dropwise over 30 minutes.
-
Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Workup: The reaction is quenched and worked up as described in Protocol 1.
-
Purification: The crude product is purified by flash column chromatography to yield the N-(tert-butoxycarbonyl)-L-threonine β-lactone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of N-Boc protected serine and threonine β-lactones via the Mitsunobu reaction. Yields can vary depending on the specific reaction conditions and scale.
| Starting Material | Product | Typical Yield (%) | Diastereomeric Ratio (trans:cis) |
| N-Boc-L-Serine | N-Boc-L-Serine β-Lactone | 70-85 | N/A |
| N-Boc-L-Threonine | N-Boc-L-Threonine β-Lactone | 65-80 | >95:5 |
| N-Boc-L-allo-Threonine | N-Boc-L-allo-Threonine β-Lactone | 60-75 | >95:5 (yields the cis-lactone) |
Visualizations
Experimental Workflow
Caption: Workflow for Mitsunobu synthesis of β-lactones.
Reaction Mechanism
Caption: Mechanism of β-lactone formation via Mitsunobu reaction.
Application Notes and Protocols: 1,2-Bis(trimethylsilyloxy)cyclobutene in the Development of Antiviral Drugs Against Hepatitis A Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 1,2-bis(trimethylsilyloxy)cyclobutene as a key reactant in the synthesis of potent antiviral agents targeting the Hepatitis A Virus (HAV). The focus is on the preparation of serine and threonine β-lactones, a class of compounds that have demonstrated significant inhibitory activity against the HAV 3C cysteine proteinase, an enzyme crucial for viral replication.
Introduction to HAV 3C Cysteine Proteinase as a Drug Target
Hepatitis A virus is a significant human pathogen, and its 3C cysteine proteinase is essential for the processing of the viral polyprotein, a critical step in the viral life cycle. Inhibition of this enzyme effectively halts viral replication, making it a prime target for the development of antiviral therapeutics. This document outlines the chemical synthesis and biological evaluation of β-lactone derivatives that act as inhibitors of this vital viral enzyme.
Synthesis of β-Lactone Inhibitors
This compound serves as a versatile starting material for the synthesis of cyclobutanone derivatives, which are precursors to the bioactive β-lactones. The overall synthetic strategy involves the conversion of the silyl enol ether to 1,2-cyclobutanedione, followed by functional group manipulations to introduce the necessary amino and hydroxyl moieties, and subsequent lactonization.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Cyclobutanedione from this compound
This protocol is adapted from the known reaction of this compound with bromine to yield 1,2-cyclobutanedione.[1]
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 1,2-cyclobutanedione.
-
The crude product can be purified by distillation or chromatography.
Protocol 2: Proposed Synthesis of N-Cbz-Serine β-Lactone from 1,2-Cyclobutanedione
This proposed protocol is based on established methods for the synthesis of β-lactones from cyclic ketones and amino acids. Further optimization may be required.
Materials:
-
1,2-Cyclobutanedione
-
N-Cbz-L-serine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
4-Dimethylaminopyridine (DMAP)
-
Suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Silica gel for column chromatography
Procedure:
-
Formation of an enolate or related reactive intermediate: React 1,2-cyclobutanedione with a suitable base to form a reactive intermediate.
-
Coupling with N-Cbz-L-serine: To a solution of N-Cbz-L-serine (1 equivalent) and DMAP (catalytic amount) in an anhydrous solvent, add the activated 1,2-cyclobutanedione intermediate.
-
Intramolecular Cyclization: The reaction is stirred at room temperature until the formation of the β-lactone is observed (monitoring by TLC or LC-MS is recommended). The cyclization is facilitated by a coupling agent like DCC.
-
Work-up and Purification: After the reaction is complete, filter the reaction mixture to remove any solid by-products. The filtrate is then washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography to yield the N-Cbz-serine β-lactone.
Antiviral Activity of Serine and Threonine β-Lactones
Several synthesized serine and threonine β-lactone derivatives have been evaluated for their inhibitory activity against the HAV 3C cysteine proteinase. The quantitative data for the most potent compounds are summarized in the table below.
| Compound | Derivative | Inhibition Type | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹min⁻¹) |
| 1 | D-N-Cbz-serine β-lactone | Competitive Reversible | 1.50 | - | - |
| 2 | L-N-Cbz-serine β-lactone | Irreversible | 184 | 0.70 | 3800 |
Mechanism of Action
The antiviral activity of the serine and threonine β-lactones stems from their ability to inhibit the HAV 3C cysteine proteinase. The mechanism of inhibition for the irreversible inhibitors involves the nucleophilic attack of the active site cysteine residue (Cys-172) on the electrophilic β-carbon of the β-lactone ring. This results in the opening of the strained four-membered ring and the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its inactivation.
Experimental and Logical Workflows
The development of these antiviral agents follows a structured workflow, from the synthesis of the starting material to the evaluation of the final compounds.
References
Application Note: Synthesis of Cyclobutane-1,2-dione via Bromination of 1,2-Bis(trimethylsilyloxy)cyclobutene
Abstract
This application note details a robust and high-yield protocol for the synthesis of cyclobutane-1,2-dione from 1,2-bis(trimethylsilyloxy)cyclobutene using bromine. This method, adapted from a well-established Organic Syntheses procedure, provides a reliable route to a valuable four-membered ring dicarbonyl compound, which is a key building block in the synthesis of various complex organic molecules and natural products. The protocol is suitable for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Cyclobutane-1,2-dione is a versatile synthetic intermediate due to its strained four-membered ring and adjacent carbonyl functionalities. These features allow for a variety of ring-opening and ring-expansion reactions, making it a valuable precursor for the synthesis of diverse carbocyclic and heterocyclic systems. The preparation of cyclobutane-1,2-dione via the bromination of this compound is an effective method that proceeds in high yield and purity.[1] This silyl enol ether starting material is readily prepared from the acyloin condensation of diethyl succinate in the presence of chlorotrimethylsilane. The subsequent reaction with bromine effects a desilylation-oxidation to afford the desired dione.
Application
The described protocol provides access to cyclobutane-1,2-dione, which can be utilized in a variety of synthetic applications, including:
-
Synthesis of Natural Products: As a building block for natural products containing the cyclobutane moiety.
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents.
-
Materials Science: In the preparation of polymers and other advanced materials.
-
Mechanistic Studies: The strained ring system is of interest for studying reaction mechanisms and bonding theory.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: A flowchart illustrating the key steps in the synthesis of cyclobutane-1,2-dione.
Reaction Mechanism
The reaction is believed to proceed via an electrophilic addition of bromine to the electron-rich double bond of the silyl enol ether, followed by elimination of trimethylsilyl bromide to yield the final dione product.
Caption: A simplified representation of the proposed reaction mechanism.
Data Summary
The following table summarizes the key quantitative data for the synthesis of cyclobutane-1,2-dione.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Bromine | [1] |
| Solvent | Anhydrous Pentane | [1] |
| Reaction Temperature | -60 °C to 40 °C | [1] |
| Yield | 70-73% | [1] |
| Melting Point | 65 °C | [1] |
| Appearance | Yellow solid | [1] |
| ¹H NMR (CCl₄) | δ 2.98 (s) | [1] |
Experimental Protocol
This protocol is adapted from Organic Syntheses, Coll. Vol. 6, p.327 (1988); Vol. 53, p.35 (1973).[1]
Materials:
-
This compound (172 g, 0.75 mol)
-
Bromine (120 g, 0.75 mol)
-
Anhydrous pentane (750 mL)
-
Dry nitrogen atmosphere
-
1-L, three-necked, round-bottomed flask
-
500-mL dropping funnel
-
Nitrogen-inlet tube
-
Mechanical stirrer
-
Low-temperature thermometer
-
Calcium chloride drying tube
Procedure:
-
Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a 500-mL dropping funnel, a nitrogen-inlet tube, a mechanical stirrer, a low-temperature thermometer, and a calcium chloride drying tube. The system is maintained under a dry nitrogen atmosphere.
-
Initial Solution: The flask is charged with this compound (172 g, 0.75 mol) and anhydrous pentane (375 mL).
-
Cooling: The solution is cooled to -60 °C using a dry ice-methanol bath.
-
Addition of Bromine: A solution of bromine (120 g, 0.75 mol) in anhydrous pentane (375 mL) is added dropwise with stirring over a period of 2 hours, maintaining the temperature at -60 °C.
-
Warming: After the addition is complete, the reaction mixture is warmed to 40 °C and stirred for an additional 2 hours.
-
Concentration: The reaction mixture is concentrated by removing approximately 550 mL of solvent under reduced pressure (15 mmHg) at room temperature.
-
Crystallization: The residue is cooled to -60 °C in a dry ice-methanol bath to induce crystallization of the product.
-
Isolation and Purification: The crystallized product is quickly filtered through a pre-cooled funnel. The yellow solid is washed with several portions of anhydrous pentane pre-cooled to -60 °C. The product is then dried under vacuum to yield pure cyclobutane-1,2-dione.
Caution: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The reaction should be carried out in the dark to prevent photoinduced polymerization of the dione product.[1] Moisture should be strictly avoided to prevent the ring contraction of the dione product.[1]
Conclusion
The reaction of this compound with bromine provides an efficient and high-yielding method for the synthesis of cyclobutane-1,2-dione. The protocol is straightforward and scalable, making it a valuable procedure for obtaining this important synthetic intermediate. The high purity of the product obtained directly after crystallization minimizes the need for further purification steps.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Bis(trimethylsilyloxy)cyclobutene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,2-Bis(trimethylsilyloxy)cyclobutene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the acyloin condensation of diethyl succinate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture or Oxygen in the Reaction: The acyloin condensation is highly sensitive to moisture and oxygen, which can quench the sodium metal and interfere with the radical mechanism.[1] 2. Inactive Sodium: The surface of the sodium metal may be coated with oxides or hydroxides, reducing its reactivity. 3. Impure Reagents: Undistilled diethyl succinate or chlorotrimethylsilane (TMS-Cl) can introduce impurities that lead to side reactions.[2] 4. Inefficient Trapping: Insufficient TMS-Cl will not effectively trap the enediolate intermediate, leading to competing reactions like the Dieckmann condensation.[1][3][4] | 1. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2][5] Use anhydrous solvents. 2. Use freshly cut sodium metal to expose a clean, reactive surface.[2] A sodium-potassium alloy can also be used and may improve yields.[1][2] 3. Distill diethyl succinate and TMS-Cl immediately before use.[2] 4. Use a molar excess of TMS-Cl (typically 4 equivalents relative to the diester) to ensure complete trapping of the intermediate.[2][5] |
| Formation of Polymeric Material | 1. Intermolecular Condensation: If the reaction is too concentrated, intermolecular polymerization can compete with the desired intramolecular cyclization. 2. Base-Catalyzed Side Reactions: The generation of alkoxide during the reaction can catalyze polymer formation.[1] | 1. While the acyloin condensation of diesters generally favors intramolecular cyclization, ensure adequate solvent volume is used.[1] 2. The use of TMS-Cl as a trapping agent is the most effective method to prevent unwanted base-catalyzed side reactions.[2] |
| Dark Purple Precipitate Does Not Form or Disappears Too Quickly | 1. Issue with Sodium Dispersion: If the sodium is not properly dispersed, the reaction surface area is limited, slowing down the reaction. 2. Reaction Temperature Too Low: The reaction is exothermic but may require initial heating to initiate.[2][5] | 1. Ensure vigorous stirring at the beginning of the reaction to create a fine dispersion of sodium in the refluxing solvent.[2] 2. Maintain the solvent at reflux during the addition of reagents and for several hours after.[2] A temperature of around 50°C has also been reported.[5] |
| Difficult Product Isolation/Purification | 1. Incomplete Reaction: Unreacted starting materials and intermediates can complicate purification. 2. Hydrolysis of Product: The silyl enol ether product is sensitive to moisture and can hydrolyze back to the acyloin or other byproducts during workup.[6] | 1. Monitor the reaction for completion. One method is to use benzophenone as an indicator; the blue color persists as long as reactive sodium is present.[5] 2. Perform the filtration and initial solvent evaporation under an inert atmosphere.[2] Distillation under reduced pressure is the standard method for purification.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of chlorotrimethylsilane (TMS-Cl) in this synthesis?
A1: Chlorotrimethylsilane serves as a crucial trapping agent for the enediolate dianion intermediate formed during the reductive coupling of the diethyl succinate.[1][4] This in-situ trapping prevents the intermediate from participating in unwanted side reactions, such as the base-catalyzed Dieckmann condensation, and simplifies the workup procedure, ultimately leading to a significant improvement in the yield of this compound.[2][3]
Q2: Can I use a different solvent than toluene or ether?
A2: The acyloin condensation is typically performed in aprotic solvents with a high boiling point, such as toluene or xylene, to allow the reaction to proceed at the reflux temperature required for sodium dispersion.[1][7] Anhydrous ether has also been successfully used.[2] The choice of solvent should ensure it is dry and inert to the reaction conditions. Protic solvents must be avoided as they will lead to the Bouveault-Blanc ester reduction instead of the desired condensation.[1]
Q3: Is it necessary to use a sodium-potassium alloy, or is sodium sufficient?
A3: While sodium metal is commonly used, some studies suggest that a sodium-potassium (NaK) alloy can lead to cleaner reactions and higher yields for this specific synthesis.[2] However, good to excellent yields can also be obtained with a fine dispersion of sodium metal.[2] The use of highly pure sodium might result in lower yields, as potassium impurities can act as a catalyst.[1]
Q4: How can I tell if the reaction is complete?
A4: A visual indication of the reaction's progress can be achieved by adding a small amount of benzophenone to the reaction mixture. In the presence of metallic sodium in an anhydrous solution, a blue color will be present.[5] The disappearance of this blue color indicates that the metallic sodium has been consumed, and the reaction is likely complete.[5] Following the disappearance of the color, it is recommended to continue stirring for an additional hour to ensure the reaction has gone to completion.[5]
Q5: What are the expected yields for this synthesis?
A5: With proper technique and the use of TMS-Cl as a trapping agent, yields for the synthesis of this compound are generally good. Reported yields are in the range of 78-93%.[2] A Chinese patent reports a yield of 81-83% with a purity of about 98%.[5]
Quantitative Data Summary
The following table summarizes yields and conditions from various reported protocols.
| Reducing Agent | Solvent | Starting Material | Trapping Agent | Reported Yield | Reference |
| Sodium | Toluene | Diethyl succinate | Chlorotrimethylsilane | 78% | Organic Syntheses, 1977[2] |
| Sodium-Potassium Alloy | Ether | Diethyl succinate | Chlorotrimethylsilane | 78-93% | Organic Syntheses, 1977[2] |
| Sodium | Toluene | Diethyl succinate | Chlorotrimethylsilane | 81-83% | CN104592287A[5] |
Experimental Protocols
Protocol 1: Synthesis using Sodium-Potassium Alloy in Ether (Organic Syntheses, 1977)[2]
-
Apparatus Setup: A three-necked flask is fitted with a stirrer, a reflux condenser, and an addition funnel, all under a dry nitrogen atmosphere.
-
Alloy Formation: 4.8-5.0 g of clean sodium and 8.0-8.2 g of clean potassium are added to the flask. The flask is heated with a heat gun to form the low-melting alloy.
-
Reaction Initiation: 300-350 ml of anhydrous ether is added. A mixture of 17.4 g (0.100 mole) of diethyl succinate and 45-50 g (~0.4 mole) of chlorotrimethylsilane in 125 ml of ether is added dropwise over 1-3 hours while maintaining reflux.
-
Reaction and Workup: The mixture is stirred for an additional five hours. After cooling, the contents are filtered through a coarse sintered-disk funnel in a nitrogen dry-box.
-
Purification: The solvent is evaporated from the filtrate, and the residue is distilled under reduced pressure to yield 18 g (78-93%) of the product at 82-86°C (10 mm Hg).
Protocol 2: Synthesis using Sodium in Toluene (CN104592287A)[5]
-
Apparatus Setup: Under nitrogen protection, a 500ml three-necked flask is charged with 150ml of dry toluene and 0.05g of benzophenone.
-
Sodium Addition: 4.60g (0.20mol) of sodium metal is added in batches. The solution turns blue after stirring.
-
Reagent Addition: The mixture is warmed to 50°C. 8.71g (0.05mol) of diethyl succinate and 21.73g (0.20mol) of trimethylchlorosilane are added dropwise.
-
Reaction: The reaction is maintained at 50°C for 3 to 4 hours until the blue color disappears, then stirred for an additional hour.
-
Workup and Purification: The mixture is filtered to remove NaCl. The filtrate is concentrated, and byproducts are distilled off. The final product is obtained by vacuum distillation, collecting the fraction at 75-76°C / 10-11 mmHg, yielding 37.33g (81% yield, 98% purity).
Visualizations
Caption: Acyloin condensation pathway for synthesis.
Caption: Experimental workflow for the synthesis.
References
- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. bspublications.net [bspublications.net]
- 5. CN104592287A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. grokipedia.com [grokipedia.com]
Technical Support Center: Acyloin Condensation of Diethyl Succinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the acyloin condensation of diethyl succinate.
Troubleshooting Guide
This guide addresses common issues encountered during the acyloin condensation of diethyl succinate, focusing on the identification of side reactions and strategies for their mitigation.
| Issue | Potential Cause | Recommended Action |
| Low or No Yield of Acyloin Product | 1. Presence of Protic Solvents: Alcohols or water will quench the sodium metal and react via Bouveault-Blanc reduction instead of condensation.[1] 2. Oxygen Contamination: Traces of oxygen can interfere with the radical mechanism and reduce the yield.[1][2] 3. Inactive Sodium: The surface of the sodium metal may be coated with oxides or other impurities, preventing the reaction. 4. Insufficiently Dispersed Sodium: The reaction occurs on the surface of the sodium, so poor dispersion leads to a slow or incomplete reaction.[1] | 1. Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2] 2. Degas solvents and purge the reaction vessel with an inert gas before adding reagents.[1] 3. Use freshly cut sodium to expose a clean, reactive surface.[3] 4. Use vigorous stirring to create a fine dispersion of molten sodium in a high-boiling solvent like toluene or xylene.[2][3] |
| Formation of a β-keto ester Side Product (Dieckmann Condensation Product) | 1. Base-Catalyzed Side Reaction: The ethoxide generated during the acyloin condensation can catalyze the intramolecular Dieckmann condensation of diethyl succinate.[1][4][5] 2. Absence of a Trapping Agent: Without a trapping agent, the generated alkoxide is free to promote the Dieckmann pathway.[3][4] | 1. Employ the Rühlmann modification by adding trimethylsilyl chloride (TMSCl) to the reaction mixture.[1][3][4] TMSCl traps the enediolate intermediate as a bis-silyl ether and scavenges the ethoxide, preventing the Dieckmann condensation.[3][4][5] 2. Ensure at least a stoichiometric amount of TMSCl is used relative to the expected alkoxide formation. |
| Formation of Polymeric Byproducts | 1. Intermolecular Condensation: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers. | 1. While the acyloin condensation is less sensitive to concentration than other cyclization methods, using high-dilution conditions can favor the intramolecular reaction.[1] This can be achieved by the slow addition of the diethyl succinate to the reaction mixture. |
| Reaction Fails to Initiate (No Color Change) | 1. Poor Quality Reagents: Wet solvent or ester, or impure TMSCl can prevent the reaction from starting. 2. Low Reaction Temperature: The reaction requires sufficient heat to melt the sodium and initiate the condensation. | 1. Distill the diethyl succinate and TMSCl before use.[3] Ensure the solvent is anhydrous. 2. The solvent should be at a gentle reflux to ensure the sodium is molten and well-dispersed.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the acyloin condensation of diethyl succinate?
A1: The main side reaction is the Dieckmann condensation, which is an intramolecular Claisen condensation.[4] This reaction is catalyzed by the ethoxide ions generated during the acyloin condensation and results in the formation of a β-keto ester, a five-membered ring, instead of the desired four-membered α-hydroxy ketone (acyloin).[4]
Q2: How can the Dieckmann condensation be suppressed?
A2: The most effective method to suppress the Dieckmann condensation is to use the Rühlmann modification, which involves adding trimethylsilyl chloride (TMSCl) to the reaction.[1][4] TMSCl acts as a trapping agent for both the enediolate intermediate of the acyloin pathway and the alkoxide ions, preventing them from catalyzing the Dieckmann condensation.[3][4][5]
Q3: What is the expected yield of the acyloin product from diethyl succinate?
A3: When using the Rühlmann modification with TMSCl, the yield of the trapped intermediate, 1,2-bis(trimethylsilyloxy)cyclobutene, is typically high. Published procedures report yields in the range of 76-93%.[3] Subsequent hydrolysis of this intermediate provides the final 2-hydroxycyclobutanone.
Q4: Why is it important to use an aprotic solvent?
A4: The acyloin condensation is a reductive coupling that relies on metallic sodium. Protic solvents, such as alcohols and water, will react with the sodium in a process known as the Bouveault-Blanc reduction, which will reduce the ester to an alcohol rather than leading to the desired acyloin product.[1] Suitable aprotic solvents include toluene, xylene, or ether.[2]
Q5: Can this reaction be performed without high dilution techniques?
A5: Yes, one of the advantages of the acyloin condensation for intramolecular cyclization is that it is less dependent on high dilution than other methods. The reaction is believed to occur on the surface of the sodium metal, where the two ends of the diester are adsorbed, favoring intramolecular cyclization over intermolecular polymerization.[1]
Experimental Protocol: Acyloin Condensation of Diethyl Succinate (Rühlmann Modification)
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Diethyl succinate (distilled)
-
Sodium metal
-
Trimethylsilyl chloride (TMSCl, distilled)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Apparatus for reaction under an inert atmosphere
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene to the flask, followed by freshly cut sodium metal.
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Prepare a solution of diethyl succinate and trimethylsilyl chloride in anhydrous toluene.
-
Slowly add the diethyl succinate/TMSCl solution from the addition funnel to the refluxing sodium dispersion over a period of 1-3 hours. The reaction is exothermic.
-
After the addition is complete, continue to reflux the mixture with stirring until the sodium is consumed.
-
Cool the reaction mixture to room temperature and filter it under an inert atmosphere to remove sodium chloride and any unreacted sodium.
-
The filtrate contains the this compound. This intermediate can be isolated by distillation.
-
To obtain the final acyloin product (2-hydroxycyclobutanone), the bis-silyl ether is hydrolyzed with an aqueous acid.
Visualizations
Caption: Acyloin Condensation Pathway of Diethyl Succinate.
Caption: Dieckmann Condensation as a Side Reaction.
Caption: Troubleshooting Workflow for Acyloin Condensation.
References
Technical Support Center: Purification of 1,2-Bis(trimethylsilyloxy)cyclobutene by Distillation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1,2-bis(trimethylsilyloxy)cyclobutene by distillation. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
Problem 1: Low or No Product Recovery
-
Possible Cause: Inadequate vacuum, leak in the distillation apparatus, or incorrect distillation temperature.
-
Solution:
-
Ensure your vacuum pump is functioning correctly and can achieve the required pressure.
-
Check all joints and connections for leaks. Use high-vacuum grease where appropriate.
-
Verify the boiling point of this compound at your achieved vacuum level. Adjust the heating mantle temperature accordingly. Refer to the data table below for boiling point at various pressures.
-
Problem 2: Product Appears Contaminated (e.g., Discolored)
-
Possible Cause: Thermal decomposition of the product or presence of impurities from the synthesis step.
-
Solution:
-
Avoid excessive heating. Use a silicone oil bath for uniform heat distribution and precise temperature control.
-
Ensure the distillation is performed under an inert, oxygen-free atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
If impurities are suspected from the synthesis, consider a pre-distillation workup, such as filtration to remove any solid residues.[1]
-
Problem 3: Bumping or Uncontrolled Boiling
-
Possible Cause: Lack of boiling chips or inadequate stirring in the distillation flask.
-
Solution:
-
Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
-
Ensure vigorous stirring if using a magnetic stirrer.
-
Problem 4: Foaming
-
Possible Cause: Presence of volatile impurities or surfactants.
-
Solution:
-
Reduce the heating rate to control the rate of boiling.
-
Consider using a larger distillation flask to provide more headspace.
-
If foaming is severe, an anti-foaming agent may be cautiously used, although this may introduce a new impurity.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended distillation conditions for this compound?
A1: The distillation should be performed under reduced pressure. The boiling point is dependent on the pressure. Common conditions reported are 82-86°C at 10 mmHg and 58-59°C at 2 mmHg.[1][2][3] It is crucial to use a vacuum-jacketed Vigreux column or a similar fractionating column for efficient separation.[1]
Q2: What is the expected yield for the distillation?
A2: Yields can vary depending on the success of the synthesis and the distillation setup. Reported yields for the purified product are typically in the range of 60-86%.[1]
Q3: Are there any specific safety precautions I should take?
A3: Yes. It is noted that impure chlorotrimethylsilane, a reagent used in the synthesis, can lead to explosions.[1] It is recommended to use purified reagents. The distillation should be conducted in a well-ventilated fume hood, and standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. The use of an inert atmosphere is also recommended to prevent side reactions.[1]
Q4: How can I confirm the purity of my distilled this compound?
A4: The purity of the final product can be assessed by gas chromatography (GC) analysis.[4][5] The refractive index can also be a good indicator of purity; the reported value is n25D 1.4331.[1]
Q5: What are common impurities, and how can they be removed?
A5: Common impurities may include unreacted starting materials from the synthesis, such as diethyl succinate and chlorotrimethylsilane, as well as solvents like toluene or ether.[1][5] A small forerun is typically collected during distillation to remove more volatile impurities before collecting the main product fraction.[1] Careful fractional distillation is key to separating the product from less volatile impurities.
Data Presentation
Table 1: Distillation Parameters for this compound
| Parameter | Value | Reference |
| Boiling Point | 82-86 °C @ 10 mmHg | [1] |
| 75-76 °C @ 10-11 mmHg | [5] | |
| 58-59 °C @ 2 mmHg | [1][2][3] | |
| 68-70 °C @ 6 mmHg | [1] | |
| 88-92 °C @ 13-14 mmHg | [1] | |
| Refractive Index | n25D 1.4322–1.4338 | [1] |
| Purity (by GC) | >98% | [4][5] |
| Yield | 60-86% | [1] |
Experimental Protocols
Detailed Methodology for Vacuum Distillation of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Apparatus Setup:
-
Assemble a distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 250-mm vacuum-jacketed Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.[1]
-
Ensure all glassware is dry.
-
Connect the apparatus to a vacuum pump with a pressure gauge.
-
-
Sample Preparation:
-
The crude this compound is obtained after filtering the reaction mixture and evaporating the solvent.[1]
-
Transfer the crude residue to the distillation flask.
-
Add boiling chips or a magnetic stir bar.
-
-
Distillation Process:
-
Evacuate the system to the desired pressure (e.g., 10 mmHg).
-
Begin heating the distillation flask using a heating mantle or an oil bath.
-
Collect a small forerun (approximately 0.5-2 g) to remove any low-boiling impurities.[1]
-
Increase the temperature and collect the main fraction at the appropriate boiling point and pressure (e.g., 82-86 °C at 10 mmHg).[1]
-
Collect the purified product in the receiving flask.
-
-
Shutdown and Product Handling:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
The purified this compound should be stored under an inert atmosphere to prevent degradation.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common distillation problems.
References
Technical Support Center: Optimizing Lewis Acid Catalysts for Aldol-Type Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Lewis acid-catalyzed aldol-type reactions, particularly the Mukaiyama aldol reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of a Lewis acid in aldol-type reactions?
A Lewis acid acts as a catalyst by activating the carbonyl compound (typically an aldehyde or ketone).[1][2][3][4] It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a silyl enol ether.[3][4] This activation facilitates the carbon-carbon bond formation that is central to the aldol reaction.[1]
Q2: Which are the most common Lewis acids used for aldol reactions?
Traditional Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and aluminum chloride (AlCl₃) are commonly employed.[1][5] More recently, water-tolerant Lewis acids, particularly lanthanide triflates like scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), have gained prominence for their stability in aqueous media.[5][6][7][8]
Q3: Can I use a catalytic amount of Lewis acid?
While early procedures often used stoichiometric amounts of Lewis acids, many modern methods utilize catalytic quantities.[1] However, achieving high yields with catalytic amounts can be challenging due to product inhibition, where the Lewis acid coordinates to the oxygen of the aldol product, rendering it inactive for further cycles. The efficiency of catalytic turnover is a key consideration in optimizing these reactions.
Q4: What is the Mukaiyama aldol reaction?
The Mukaiyama aldol reaction is a specific type of aldol addition that involves the reaction of a silyl enol ether with a carbonyl compound in the presence of a Lewis acid catalyst.[2][3] A key advantage of this method is that it allows for crossed aldol reactions with minimal self-condensation side products because the silyl enol ether is a stable and isolable nucleophile.[9]
Troubleshooting Guide
Low or No Product Yield
Q5: My aldol reaction is giving a very low yield or no product at all. What are the common causes?
Low yields in Lewis acid-catalyzed aldol reactions can be attributed to several factors:
-
Catalyst Deactivation: Many traditional Lewis acids like TiCl₄ are extremely sensitive to moisture. Trace amounts of water in the reagents or solvent can hydrolyze and deactivate the catalyst. Ensuring strictly anhydrous conditions is crucial.[5] Some catalysts can also be deactivated by coordinating too strongly with the product, inhibiting turnover.
-
Insufficient Catalyst Loading: In some cases, particularly with less reactive substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.
-
Suboptimal Temperature: Aldol reactions are often performed at low temperatures (e.g., -78 °C) to control selectivity. However, if the reaction is sluggish, a slightly higher temperature may be required, though this can negatively impact diastereoselectivity.
-
Poor Quality Reagents: The purity of the aldehyde, silyl enol ether, and solvent is critical. Impurities can interfere with the reaction or poison the catalyst.
-
Steric Hindrance: Highly substituted or bulky ketones and aldehydes can be less reactive due to steric hindrance, which can impede both the formation of the enolate and the subsequent nucleophilic attack.[10]
Q6: I suspect my Lewis acid catalyst is being deactivated. What can I do?
Catalyst deactivation is a common issue. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Handle hygroscopic Lewis acids under an inert atmosphere (e.g., argon or nitrogen).
-
Consider Water-Tolerant Catalysts: If anhydrous conditions are difficult to maintain, consider using a water-tolerant Lewis acid such as a lanthanide triflate (e.g., Sc(OTf)₃ or Yb(OTf)₃), which can be effective even in the presence of water.[5][6][7][8]
-
Check for Impurities: Ensure your starting materials are pure. Amine impurities, for example, can act as Lewis bases and quench the Lewis acid catalyst.
-
Modify Catalyst Introduction: In some cases, the order of addition of reagents can impact catalyst activity.
Poor Stereoselectivity
Q7: My reaction is working, but the diastereoselectivity is poor. How can I improve it?
Poor diastereoselectivity is a frequent challenge. The choice of Lewis acid, solvent, and the structure of your substrates all play a crucial role.
-
Lewis Acid Selection: The nature of the Lewis acid is paramount in determining stereoselectivity.
-
Chelating Lewis Acids (e.g., TiCl₄, SnCl₄): These can coordinate to both the carbonyl oxygen and another heteroatom (like an oxygen or nitrogen) on the aldehyde, creating a rigid cyclic transition state. This often leads to high syn-selectivity.[11]
-
Non-Chelating Lewis Acids (e.g., BF₃·OEt₂): These do not form a chelate and typically favor an open transition state, which can lead to anti-selectivity.[11]
-
-
Enolate Geometry: The geometry of the silyl enol ether (E or Z) can influence the stereochemical outcome, especially in open transition states.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C or lower) generally increases diastereoselectivity by amplifying the small energy differences between the transition states leading to the different diastereomers.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's stereochemical course. Less coordinating solvents are often preferred as they are less likely to interfere with the Lewis acid's interaction with the substrate.
Data Presentation
Table 1: Effect of Lewis Acid on a Model Aldol Reaction
| Entry | Lewis Acid (1.1 eq) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | CH₂Cl₂ | 85 | 95:5 |
| 2 | SnCl₄ | CH₂Cl₂ | 82 | 92:8 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | 75 | 10:90 |
| 4 | ZnCl₂ | CH₂Cl₂ | 60 | 50:50 |
| 5 | Sc(OTf)₃ (0.1 eq) | CH₂Cl₂ | 90 | 85:15 |
| 6 | Yb(OTf)₃ (0.1 eq) | CH₂Cl₂ | 91 | 88:12 |
Note: Data is compiled and representative of typical outcomes and may not reflect a single specific experiment.
Table 2: Influence of Solvent on a TiCl₄-Catalyzed Aldol Reaction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Dichloromethane | 9.1 | 85 | 95:5 |
| 2 | Toluene | 2.4 | 80 | 93:7 |
| 3 | Tetrahydrofuran | 7.5 | 50 | 70:30 |
| 4 | Acetonitrile | 37.5 | 45 | 65:35 |
Note: Coordinating solvents like THF and acetonitrile can compete with the carbonyl substrate for binding to the Lewis acid, often leading to lower yields and selectivity.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Mukaiyama Aldol Reaction
This protocol provides a general procedure for the TiCl₄-mediated addition of a silyl enol ether to an aldehyde.
Materials:
-
Aldehyde (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Titanium tetrachloride (TiCl₄, 1.1 mmol, 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 mL of a 1.0 M solution) dropwise to the stirred aldehyde solution over 5 minutes. A color change is often observed. Stir the resulting mixture for 15-20 minutes at -78 °C.
-
Silyl Enol Ether Addition: In a separate flame-dried flask, dissolve the silyl enol ether (1.2 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours depending on the substrates.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃ (10 mL) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: General mechanism of a Lewis acid-catalyzed aldol reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logic for Lewis acid selection based on desired stereochemistry.
References
- 1. youtube.com [youtube.com]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 5. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Lanthanide triflates as water-tolerant Lewis acids. Activation of commercial formaldehyde solution and use in the aldol reaction of silyl enol ethers with aldehydes in aqueous media | Semantic Scholar [semanticscholar.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Scaling Up 1,2-Bis(trimethylsilyloxy)cyclobutene Production
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the production of 1,2-Bis(trimethylsilyloxy)cyclobutene. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, which is typically achieved through an acyloin condensation of diethyl succinate in the presence of sodium metal and chlorotrimethylsilane.
| Issue | Potential Causes | Recommended Solutions |
| 1. Reaction Runaway / Poor Exotherm Control | The acyloin condensation is highly exothermic, and heat dissipation becomes less efficient as the reactor volume increases.[1] | - Controlled Reagent Addition: Instead of adding all reagents at once, employ a controlled, slow addition of the diethyl succinate and chlorotrimethylsilane mixture to the sodium dispersion.[1] - Efficient Cooling: Ensure the reactor is equipped with a high-efficiency cooling jacket and an overhead condenser. For very large scales, consider an external heat exchanger loop. - Solvent Choice: Use a higher-boiling point solvent like toluene or xylene to help manage the reaction temperature.[2] - Monitoring: Implement real-time temperature monitoring with alarms to detect any rapid temperature increases. |
| 2. Low or Inconsistent Yields | - Incomplete Reaction: Insufficient mixing can lead to localized "hot spots" and incomplete reaction. Inadequate dispersion of sodium can also be a factor. - Moisture Contamination: This is a highly moisture-sensitive reaction. Water will quench the sodium and react with chlorotrimethylsilane.[3] - Side Reactions: The primary side reaction is the Claisen condensation of the diethyl succinate.[4] | - Agitation: Use a high-torque overhead stirrer with an appropriate impeller design to ensure efficient mixing and maintain a fine dispersion of sodium. - Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.[5] Ensure all solvents and reagents are rigorously dried. - Use of Chlorotrimethylsilane: The in-situ trapping of the enediolate intermediate by chlorotrimethylsilane is crucial to prevent the Claisen condensation and drive the reaction towards the desired product.[6] |
| 3. Byproduct Formation (e.g., trimethylethoxysilane) | The ethoxide generated during the reaction can be trapped by chlorotrimethylsilane, forming trimethylethoxysilane. | - Stoichiometry Control: While an excess of chlorotrimethylsilane is necessary, an excessive amount can increase the formation of silyl ether byproducts. Optimize the stoichiometry for your specific scale. - Purification: This byproduct can typically be removed during fractional distillation. |
| 4. Difficulties in Product Purification | - Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult. - Thermal Decomposition: The product may be sensitive to high temperatures during distillation. - Hydrolysis: The silyl enol ether is susceptible to hydrolysis, especially in the presence of acid or base. | - Work-up Procedure: Use a saturated, neutral salt solution (e.g., brine) to aid in breaking up emulsions. - Vacuum Distillation: Purify the product by fractional distillation under reduced pressure to lower the boiling point and minimize thermal stress.[7] - Aprotic Conditions: Ensure all work-up and purification steps are conducted under anhydrous and neutral conditions until the final product is isolated. |
| 5. Handling and Storage of Bulk Material | This compound is moisture-sensitive and can be a skin and eye irritant.[1][8] | - Inert Atmosphere: Store the bulk product under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[8] - Temperature Control: Store in a cool, dry place.[6] - Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat when handling the material.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this reaction?
A1: The main safety concerns are:
-
Exothermic Reaction: The reaction can become uncontrollably exothermic on a large scale.[1]
-
Use of Sodium Metal: Finely dispersed sodium is highly reactive and pyrophoric. Ensure it is handled under an inert, anhydrous atmosphere.
-
Chlorotrimethylsilane: Impure chlorotrimethylsilane can contain dichlorodimethylsilane, which hydrolyzes rapidly and can lead to pressure build-up. Use of purified chlorotrimethylsilane is recommended for large-scale reactions.
-
Flammable Solvents: The use of solvents like toluene or xylene presents a fire hazard.
Q2: How does the choice of solvent impact the scale-up process?
A2: The solvent plays a crucial role in temperature control. A higher-boiling solvent like toluene or xylene allows the reaction to be conducted at a higher temperature, which can improve reaction rates.[2] However, this also necessitates more robust cooling systems to manage the exotherm. The solvent must be rigorously dried to prevent side reactions.
Q3: What yield and purity can be expected at a larger scale?
A3: A Chinese patent describes a process at a 0.05-0.20 mole scale achieving a yield of over 83% and a purity of approximately 98% as determined by gas chromatography (GC).[7] Achieving similar results at a larger scale will depend on effective control of the reaction parameters outlined in the troubleshooting guide.
Q4: Can the unreacted sodium be safely quenched after the reaction?
A4: Yes, but it must be done with extreme caution. A common method is the slow, controlled addition of a proton source, such as isopropanol or ethanol, at a low temperature. This should only be performed after the main reaction is complete and the mixture has been cooled.
Q5: What are the key parameters to monitor during the reaction?
A5: The most critical parameters to monitor are:
-
Temperature: Continuous monitoring is essential to control the exotherm.
-
Agitation Rate: Ensure consistent and efficient mixing.
-
Reagent Addition Rate: A slow and steady addition rate is crucial for safety and selectivity.
-
Inert Atmosphere: Monitor the pressure of the inert gas blanket.
Experimental Protocols
Key Experiment: Synthesis of this compound (Adapted from Lab Scale)
This protocol is a generalized representation and must be adapted and optimized for specific equipment and scale.
-
Reactor Preparation: A suitable reactor is equipped with an overhead stirrer, a condenser, a thermocouple, an inert gas inlet, and an addition funnel. The entire apparatus is flame-dried or oven-dried and assembled under a positive pressure of nitrogen.
-
Sodium Dispersion: Dry toluene or xylene is added to the reactor, followed by sodium metal. The mixture is heated to above the melting point of sodium, and the stirrer is run at high speed to create a fine dispersion. The dispersion is then cooled to the desired reaction temperature.
-
Reagent Addition: A mixture of diethyl succinate and chlorotrimethylsilane is added dropwise from the addition funnel to the stirred sodium dispersion at a rate that maintains the desired reaction temperature.
-
Reaction Monitoring: The reaction is monitored by observing the disappearance of the characteristic blue or purple color of the sodium dispersion.
-
Work-up: After the reaction is complete, the mixture is cooled, and any unreacted sodium is quenched with a suitable alcohol. The reaction mixture is then filtered to remove sodium chloride.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by fractional vacuum distillation.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Sodium Chloride Byproduct in Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of sodium chloride (NaCl) byproduct during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing NaCl byproduct from a reaction mixture?
A1: The most common methods for removing NaCl byproduct include:
-
Aqueous Extraction (Washing): Effective for organic compounds with low water solubility. The crude product is dissolved in an organic solvent and washed with water to remove the water-soluble NaCl.
-
Recrystallization: Suitable for purifying solid organic compounds. The principle is based on the differential solubility of the desired compound and NaCl in a chosen solvent system at varying temperatures.[1][2]
-
Gel Filtration Chromatography (Desalting): A size-exclusion chromatography technique ideal for separating larger molecules (like proteins, peptides, or large organic molecules) from small salt ions.[3]
-
Precipitation: In some cases, NaCl can be selectively precipitated from a solution, or the desired compound can be precipitated while NaCl remains in solution.
Q2: How do I choose the best method for my specific synthesis?
A2: The choice of method depends on several factors:
-
Properties of your target compound: Solubility in various solvents, molecular weight, and stability are key considerations.
-
Scale of the reaction: Some methods, like chromatography, are more suitable for smaller scales, while others, like extraction and recrystallization, can be scaled up.
-
Required purity of the final product: High-purity requirements may necessitate chromatographic methods or multiple recrystallization cycles.[4]
-
Presence of other impurities: The chosen method should ideally also help in removing other byproducts or unreacted starting materials.
Q3: Can I use a combination of methods?
A3: Yes, a combination of methods is often used to achieve high purity. For example, an initial aqueous wash to remove the bulk of the NaCl could be followed by recrystallization or chromatography for final purification.
Troubleshooting Guides
Aqueous Extraction (Washing)
Issue: A stable emulsion has formed between the organic and aqueous layers.
-
Likely Cause: The presence of surfactant-like molecules, high concentrations of solutes, or vigorous shaking can lead to the formation of a stable emulsion, which is a dispersion of one liquid in the other.[1]
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-60 minutes, as some emulsions may break over time.[5][6]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking to minimize emulsion formation from the start.[7]
-
"Salting Out": Add a saturated aqueous solution of NaCl (brine) or solid NaCl to the mixture.[1][6][7] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[1][6][7]
-
Filtration: Pass the emulsified mixture through a plug of glass wool or a filter aid like Celite® in a funnel.[7][8]
-
Centrifugation: For smaller volumes, centrifuging the mixture is a highly effective way to break an emulsion.[8][9][10]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[1][7]
-
Recrystallization
Issue: No crystals are forming upon cooling.
-
Likely Cause:
-
Solutions:
Issue: The compound "oils out" instead of forming crystals.
-
Likely Cause: The boiling point of the solvent is higher than the melting point of the solute, or the compound is highly impure, leading to a significant melting point depression.[11]
-
Solutions:
-
Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly.[11][13]
-
Slow Cooling: Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil.[11]
-
Change Solvent System: Choose a solvent with a lower boiling point or use a mixed solvent system.[12]
-
Issue: The yield of recrystallized product is low.
-
Likely Cause:
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[12][14]
-
Pre-heat Filtration Apparatus: Pre-heat the funnel and receiving flask with hot solvent before hot filtration to prevent the solution from cooling and crystallizing prematurely.[12]
-
Rinse Glassware: Rinse the crystallization flask with a small amount of cold solvent and transfer this to the filter to collect any remaining crystals.
-
Gel Filtration Chromatography (Desalting)
Issue: Poor separation of the target compound from NaCl.
-
Likely Cause:
-
Incorrect column size: The column is too small for the sample volume, leading to overloading.[15]
-
Sample too viscous: A highly concentrated or viscous sample can lead to poor resolution.
-
Inappropriate flow rate: A flow rate that is too high can reduce the interaction time with the resin, leading to poor separation.[2]
-
-
Solutions:
-
Choose the Correct Column Size: The sample volume should typically be no more than 30% of the total column volume for desalting applications.[2][3]
-
Dilute the Sample: If the sample is too viscous, dilute it before loading it onto the column.
-
Optimize Flow Rate: Reduce the flow rate to improve resolution, especially for larger molecules.[2]
-
Issue: The target compound does not elute from the column.
-
Likely Cause:
-
Ionic interactions with the matrix: Some size-exclusion resins can have a slight charge, causing ionic interactions with the sample.
-
Precipitation on the column: The buffer conditions may be causing the sample to precipitate on the column.
-
-
Solutions:
-
Adjust Buffer Ionic Strength: Include a low concentration of salt (e.g., 25-150 mM NaCl) in your buffer to minimize ionic interactions.[2][16]
-
Check Sample Stability: Ensure your sample is soluble and stable in the chosen buffer.
-
Clean the Column: If precipitation is suspected, clean the column according to the manufacturer's instructions.
-
Quantitative Data on Removal Methods
| Method | Typical Purity Achieved | NaCl Removal Efficiency | Typical Recovery of Desired Compound | Key Considerations |
| Aqueous Extraction (Washing) | Variable, often requires further purification | Good for bulk removal (>90% in some cases)[17] | High (>95%) if compound has low water solubility | Risk of emulsion formation; not suitable for water-soluble compounds. |
| Recrystallization | High (can reach >99.9%)[13] | Very high, as NaCl remains in the mother liquor | Moderate to High (70-95%), yield can be lost to mother liquor[14] | Requires a suitable solvent system; can be time-consuming. |
| Gel Filtration (Desalting) | Very high with respect to salt | Excellent (>95-98%)[18] | High (typically >90%)[18] | Sample dilution can occur; best for macromolecules. |
| Precipitation (with Friedel's Salt) | N/A (method removes chloride) | Up to 84% chloride removal reported[6][8] | N/A | Specific to chloride removal from aqueous solutions. |
Experimental Protocols
Protocol 1: Aqueous Extraction for NaCl Removal
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Wash: Add deionized water to the separatory funnel (typically 20-30% of the organic phase volume).
-
Mixing: Stopper the funnel and invert it several times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[7]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Remove the lower aqueous layer.
-
Repeat: Repeat the washing process (steps 2-5) one to two more times. A final wash with brine (saturated NaCl solution) can help to remove residual water from the organic layer.[19]
-
Drying: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove trace amounts of water.[20]
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Choose a solvent in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while NaCl is either insoluble or remains soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 3: Gel Filtration Chromatography for Desalting
-
Column Equilibration: Equilibrate the desalting column (e.g., packed with Sephadex G-25) with the desired final buffer. Pass at least two to three column volumes of the buffer through the column.[9]
-
Sample Loading: Apply the sample to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically <30% of the bed volume).[3][21]
-
Elution: Elute the sample with the equilibration buffer. The larger target molecules will pass through the column more quickly and elute first, while the smaller NaCl molecules will be retarded.[21]
-
Fraction Collection: Collect the fractions containing the purified, desalted product. The elution can be monitored using a UV detector if the target molecule absorbs UV light.[21]
-
Concentration (if necessary): If the sample has been diluted during the process, it can be concentrated using methods like ultrafiltration.[21]
Visualizations
Caption: Workflow for NaCl removal by aqueous extraction.
Caption: Workflow for purification by recrystallization.
Caption: Workflow for desalting by gel filtration.
References
- 1. biotage.com [biotage.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Desalting and Gel Filtration Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. mt.com [mt.com]
- 17. Washing Methods for Remove Sodium Chloride from Oyster Shell Waste: A Comparative Study [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
managing exothermic reactions during synthesis of 1,2-Bis(trimethylsilyloxy)cyclobutene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-bis(trimethylsilyloxy)cyclobutene. The information is designed to address specific issues related to managing the exothermic nature of this reaction and other common experimental challenges.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address potential problems encountered during the synthesis.
Issue 1: The reaction is violently exothermic and difficult to control.
-
Question: My reaction started refluxing too vigorously, and the temperature is rising uncontrollably. What should I do?
-
Answer: Immediately apply external cooling. An acetone-dry ice bath is an effective method to quickly reduce the temperature of the reaction vessel.[1] If the reaction is still too vigorous, you can temporarily stop the addition of the diethyl succinate and chlorotrimethylsilane mixture. Once the temperature is under control, the addition can be resumed at a slower rate. For future attempts, consider reducing the initial heating or slowing the addition rate of the reactants from the outset.
Issue 2: The yield of this compound is lower than expected.
-
Question: I followed the protocol, but my product yield is significantly lower than reported. What could be the cause?
-
Answer: Low yields can result from several factors:
-
Moisture Contamination: The reagents and apparatus must be scrupulously dry. Chlorotrimethylsilane reacts with water to produce hydrogen chloride, which can interfere with the reaction.[2][3] Ensure all glassware is flame-dried and the solvent is anhydrous.
-
Purity of Sodium: The sodium metal should be freshly cut to remove any oxidized layer.[1]
-
Inefficient Stirring: Vigorous stirring is crucial to maintain a fine dispersion of sodium, which is essential for the reaction to proceed efficiently.[1]
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for the recommended time to ensure complete conversion.
-
Issue 3: A dark purple precipitate forms during the reaction.
-
Question: A dark purple precipitate appeared in my reaction flask. Is this normal?
-
Answer: Yes, the formation of a dark purple precipitate is a normal observation during this reaction and indicates that the acyloin condensation is proceeding.[1]
Issue 4: Post-reaction workup seems hazardous.
-
Question: I am concerned about the presence of unreacted sodium metal during the workup. How can I safely quench the reaction?
-
Answer: To ensure no unreacted sodium remains, a common method is to add a small amount of benzophenone to the reaction mixture after the main reaction is complete. If unreacted sodium is present, the solution will turn a deep blue or purple color, indicating the formation of the benzophenone ketyl radical.[4] If this color appears, you can cautiously add small portions of a proton source like isopropanol or ethanol to quench the remaining sodium before adding water.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary safety concern with this synthesis?
-
A1: The primary safety concern is the management of the exothermic reaction, which can become vigorous.[1] Additionally, handling sodium metal and chlorotrimethylsilane requires strict safety protocols. Chlorotrimethylsilane is flammable, corrosive, and reacts with moisture to release corrosive hydrogen chloride gas.[2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2][3]
-
-
Q2: Can I use a different solvent?
-
A2: While toluene and ether are commonly used solvents, the choice of solvent can influence the reaction.[1][4] It is important to use a dry, inert solvent. If you choose to deviate from the established protocols, it is recommended to first conduct the reaction on a small scale to assess its performance.
-
-
Q3: How critical is the quality of the chlorotrimethylsilane?
-
A3: The purity of the chlorotrimethylsilane is important. It should be distilled before use to remove any hydrolysis products that could interfere with the reaction.
-
-
Q4: My final product is a yellow liquid, not colorless. Is it impure?
-
A4: The product is typically a colorless to pale yellow liquid.[1] A distinct yellow color might indicate the presence of impurities. It is advisable to check the purity by analytical methods such as GC or NMR spectroscopy.
-
Experimental Protocols and Data
Key Experimental Methodologies
The synthesis of this compound is typically achieved via an acyloin condensation of diethyl succinate in the presence of sodium metal and chlorotrimethylsilane as a trapping agent.
Protocol 1: Sodium Dispersion Method [1]
-
Apparatus Setup: A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and an addition funnel. The system is maintained under a dry, inert atmosphere (e.g., nitrogen).
-
Sodium Dispersion: Dry solvent (e.g., toluene) and freshly cut sodium are added to the flask. The mixture is heated to reflux, and the stirrer is operated at high speed to disperse the sodium.
-
Reactant Addition: The stirrer speed is reduced, and a mixture of diethyl succinate and chlorotrimethylsilane in the solvent is added dropwise over 1-3 hours. The reaction is exothermic, and the solvent should be maintained at reflux.
-
Reaction Completion: After the addition is complete, the mixture is stirred at reflux for an additional period.
-
Workup: The reaction mixture is cooled, and the solid precipitate (sodium chloride) is removed by filtration. The filtrate is concentrated, and the product is purified by distillation under reduced pressure.
Protocol 2: Sodium-Potassium Alloy Method [1]
-
Alloy Formation: Clean sodium and potassium are heated in the reaction flask to form a low-melting alloy.
-
Solvent Addition: Anhydrous ether is added to the cooled alloy.
-
Reactant Addition: The procedure then follows a similar reactant addition and workup as the sodium dispersion method. This method has been reported to give cleaner product and higher yields for this specific reaction.[1]
Quantitative Data Summary
| Parameter | Method 1 (Sodium)[1] | Method 2 (Na-K Alloy)[1] | Method 3 (Patent)[4] |
| Starting Ester | Diethyl succinate (0.100 mole) | Diethyl succinate (not specified) | Diethyl succinate (0.2 mol) |
| Metal | Sodium (~0.4 g-atom) | Sodium (~0.2 g-atom), Potassium (~0.2 g-atom) | Sodium (0.8 mol) |
| Silylating Agent | Chlorotrimethylsilane (~0.4 mole) | Chlorotrimethylsilane (not specified) | Chlorotrimethylsilane (0.8 mol) |
| Solvent | Toluene or other dry solvent | Anhydrous ether | Toluene |
| Reaction Temp. | Reflux | Not specified | 50 °C |
| Addition Time | 1–3 hours | Not specified | Not specified |
| Reaction Time | ~2 hours post-addition | Not specified | 3 to 4 hours |
| Yield | 78% | 78–93% | 81% |
| Boiling Point | 82–86 °C (10 mm Hg) | Not specified | 75-76 °C (10-11 mmHg) |
Visualizations
Caption: Troubleshooting workflow for managing an exothermic event.
References
Technical Support Center: Characterization of Impurities in 1,2-Bis(trimethylsilyloxy)cyclobutene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(trimethylsilyloxy)cyclobutene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed during the synthesis of this compound via acyloin condensation?
A1: The synthesis of this compound from diethyl succinate using sodium metal and chlorotrimethylsilane (TMSCl) can lead to several impurities. These can be broadly categorized as:
-
Starting Material-Related Impurities:
-
Unreacted Diethyl Succinate
-
Unreacted or excess Chlorotrimethylsilane
-
Dichlorodimethylsilane (an impurity in the TMSCl reagent)[1]
-
-
Side-Reaction Products:
-
Dieckmann Condensation Product: Diethyl 2,5-dioxocyclopentane-1-carboxylate, arising from a competing intramolecular condensation of diethyl succinate. The use of TMSCl is intended to suppress this side reaction.[2][3]
-
Bouveault-Blanc Reduction Products: If protic solvents are present, the ester can be reduced to alcohols.
-
1,2-Diketone Intermediate: Small amounts of cyclobutane-1,2-dione may be present if the reaction is incomplete or if the intermediate is not efficiently trapped.
-
-
Byproducts and Degradation Products:
-
Trimethylethoxysilane: Formed from the reaction of TMSCl with ethanol generated in situ.
-
Hexamethyldisiloxane (HMDSO): Results from the hydrolysis of TMSCl in the presence of trace moisture.[4]
-
2-Hydroxycyclobutanone: The hydrolysis product of this compound.[1][5]
-
Oligomeric/Polymeric Materials: Can form under non-optimal reaction conditions.
-
Q2: How can I characterize these impurities using standard analytical techniques?
A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying and quantifying impurities.
-
GC-MS: This is the primary method for separating and identifying volatile impurities. The mass fragmentation patterns can help elucidate the structures of the various components. For example, siloxane-based impurities will show characteristic fragments.[6][7][8]
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. The chemical shifts and coupling constants of impurity signals can be compared to known spectra or predicted values.
The following table summarizes the expected analytical signatures for common impurities.
| Impurity | Analytical Technique | Expected Observations |
| Diethyl Succinate | ¹H NMR | δ ~1.2 (t, 6H), 2.6 (s, 4H), 4.1 (q, 4H)[1][9][10] |
| ¹³C NMR | δ ~14, 29, 60, 172[1][9] | |
| GC-MS | Molecular ion and characteristic ester fragmentation. | |
| Chlorotrimethylsilane | ¹H NMR | δ ~0.4 (s, 9H)[11][12] |
| GC-MS | Isotopic pattern for chlorine will be observed. | |
| Dichlorodimethylsilane | ¹H NMR | δ ~0.8 (s, 6H) |
| GC-MS | Isotopic pattern for two chlorine atoms will be observed. | |
| Diethyl 2,5-dioxocyclopentane-1-carboxylate | ¹H NMR | Complex pattern, expect signals for ethyl group and methine/methylene protons on the cyclopentanone ring. |
| GC-MS | Molecular ion and fragmentation pattern consistent with the structure. | |
| Trimethylethoxysilane | ¹H NMR | Signals for trimethylsilyl and ethyl groups. |
| GC-MS | Characteristic silicon-containing fragments. | |
| Hexamethyldisiloxane (HMDSO) | ¹H NMR | δ ~0.06 (s, 18H)[13] |
| ¹³C NMR | δ ~2.0[13] | |
| GC-MS | Molecular ion at m/z 162 and characteristic fragments (e.g., m/z 73, 147).[6][13] | |
| 2-Hydroxycyclobutanone | ¹H NMR | Signals for hydroxyl proton and cyclobutane ring protons. |
| GC-MS | Molecular ion and fragments corresponding to the loss of water and other small molecules. |
Troubleshooting Guides
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the sodium is finely dispersed to maximize surface area.[14] Using a sodium-potassium alloy can sometimes improve yields.[14] Extend the reaction time and monitor by GC. |
| Presence of protic impurities (e.g., water, ethanol) | Rigorously dry all glassware and solvents. Diethyl succinate and chlorotrimethylsilane should be distilled before use. The presence of protic species can lead to the Bouveault-Blanc reduction of the ester.[3][15] |
| Inefficient trapping of the enediolate | Use a sufficient excess of chlorotrimethylsilane (typically 4 equivalents). Ensure TMSCl is added concurrently with or prior to the ester to trap the intermediate as it forms.[3] |
| Side reactions dominating | The formation of a significant amount of Dieckmann condensation product indicates that the enediolate is not being trapped efficiently. Check the quality and quantity of TMSCl. |
| Residual Sodium Metal | The presence of unreacted sodium can complicate workup and pose a safety hazard. A blue color from the addition of benzophenone can indicate residual sodium.[16][17] |
Problem 2: Product is contaminated with significant amounts of Hexamethyldisiloxane (HMDSO).
| Possible Cause | Troubleshooting Step |
| Moisture in the reaction | HMDSO is formed by the hydrolysis of chlorotrimethylsilane.[4] Ensure all reagents and solvents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Workup procedure | Minimize exposure to atmospheric moisture during filtration and solvent removal. Quenching with a non-aqueous workup before exposure to air can be beneficial. |
Problem 3: The final product is unstable and decomposes upon storage.
| Possible Cause | Troubleshooting Step |
| Residual acidic impurities | Traces of HCl (from the hydrolysis of TMSCl) or other acidic species can catalyze the hydrolysis of the silyl enol ether back to 2-hydroxycyclobutanone.[14] Ensure the product is thoroughly washed with a mild, non-aqueous base (e.g., triethylamine) and then distilled. |
| Presence of moisture | Store the purified product under an inert atmosphere and over a drying agent (e.g., molecular sieves). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1][5]
-
Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, all under a nitrogen atmosphere.
-
Sodium Dispersion: Dry toluene is added to the flask, followed by sodium metal. The mixture is heated to reflux, and the stirrer is run at high speed to create a fine dispersion of molten sodium.
-
Reagent Addition: A solution of diethyl succinate and chlorotrimethylsilane in dry toluene is added dropwise to the sodium dispersion while maintaining reflux. The reaction is exothermic.
-
Reaction: The mixture is stirred at reflux for several hours after the addition is complete.
-
Workup: The reaction mixture is cooled and filtered under nitrogen to remove sodium chloride. The filter cake is washed with dry ether.
-
Purification: The solvent is removed from the filtrate by distillation, and the residue is purified by vacuum distillation to yield this compound.
Protocol 2: GC-MS Analysis of Impurities
-
Sample Preparation: Dilute a small aliquot of the crude or purified product in a suitable dry solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injector: Split/splitless injector, with a high split ratio to avoid overloading.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute all components.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a sufficiently high m/z to detect the molecular ions of expected impurities.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of impurity formation during synthesis.
References
- 1. Hexamethyldisiloxane (HMDSO) - GW United Silicones [gwunitedsilicones.com]
- 2. Hexamethyldisiloxane - Wikipedia [en.wikipedia.org]
- 3. WikiGenes - TMSCl - chloro-trimethyl-silane [wikigenes.org]
- 4. inchem.org [inchem.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. (METHOXYMETHYL)TRIMETHYLSILANE(14704-14-4) 1H NMR [m.chemicalbook.com]
- 10. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [restek.com]
- 11. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 12. (chloropropyl)trimethoxysilane(25512-39-4) 1H NMR [m.chemicalbook.com]
- 13. Hexamethyldisiloxane | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]
- 16. Silyl enol ether synthesis by silylation [organic-chemistry.org]
- 17. CN104592287A - this compound, and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Cycloaddition Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates in cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic requirements for a successful Diels-Alder reaction?
A Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile). The reaction rate is significantly influenced by the electronic properties of the reactants. For a "normal electron-demand" Diels-Alder, the reaction is fastest when the diene is electron-rich and the dienophile is electron-poor.[1] This is because the primary molecular orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1]
-
Electron-Donating Groups (EDGs) on the diene raise the energy of its HOMO, facilitating the interaction.[1]
-
Electron-Withdrawing Groups (EWGs) on the dienophile lower the energy of its LUMO, also accelerating the reaction.[1]
Conversely, "inverse-electron demand" Diels-Alder reactions occur between an electron-poor diene and an electron-rich dienophile.[1]
Q2: Why is the s-cis conformation of the diene critical for the reaction?
The Diels-Alder reaction proceeds through a concerted, cyclic transition state where the new sigma bonds are formed simultaneously.[1] This geometry requires the diene to be in the s-cis conformation (where the double bonds are on the same side of the central single bond) to allow for the necessary orbital overlap with the dienophile. Dienes that are locked in an s-trans conformation will not undergo the Diels-Alder reaction. Cyclic dienes, which are locked in the s-cis conformation, are often highly reactive.[2]
Q3: What is the retro-Diels-Alder reaction and when is it a problem?
The Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder reaction. This process is favored at higher temperatures.[1][3] If you observe product formation followed by its disappearance over time, or if yields are consistently low at high temperatures, the retro-Diels-Alder reaction is a likely cause.[1] Excessively high temperatures can shift the equilibrium back towards the starting materials, leading to a low product yield.[1]
Q4: What is the role of steric hindrance in low conversion rates?
Steric hindrance can significantly impede or even prevent a Diels-Alder reaction. Bulky substituents on either the diene or the dienophile can prevent the reactants from approaching each other in the required orientation for the transition state. This is particularly true for substituents near the reacting carbons.
Troubleshooting Guide for Low Conversion Rates
Issue 1: The reaction is slow, incomplete, or fails to proceed.
This is the most common issue and can often be traced back to the electronic properties of the reactants or suboptimal reaction conditions.
Solution A: Employ a Lewis Acid Catalyst
Lewis acids can dramatically accelerate Diels-Alder reactions by coordinating to the dienophile.[4] This coordination makes the dienophile more electron-poor, lowering its LUMO energy and enhancing its reactivity towards the diene.[1] Common Lewis acids used for this purpose include AlCl₃, BF₃·OEt₂, SnCl₄, and Sc(OTf)₃.[5] Typically, a catalytic amount (5-20 mol%) is sufficient.
Solution B: Optimize Reactant Stoichiometry
While a 1:1 stoichiometry is the theoretical ideal, using a slight excess of the more stable or readily available reactant can sometimes drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions.
Solution C: Optimize the Solvent
The choice of solvent can influence reaction rates. While non-polar solvents are common, polar organic solvents, and even water, can accelerate the reaction.[1] This effect is attributed to factors like hydrophobic packing and stabilization of the polar transition state.[1]
Table 1: Effect of Solvent on the Relative Rate of a Diels-Alder Reaction
| Solvent | Relative Rate Constant (krel) |
| n-Hexane | 1 |
| Methanol | ~5 |
Data for the reaction of cyclopentadiene and methyl acrylate at 20°C.[1]
Solution D: Adjust Reaction Temperature and Time
If the reaction is slow, increasing the temperature can provide the energy needed to overcome the activation barrier.[1] However, be mindful of the retro-Diels-Alder reaction (see Issue 2). Alternatively, simply increasing the reaction time may be sufficient for the reaction to proceed to completion.[1] It is crucial to monitor the reaction progress using techniques like TLC, GC-MS, or NMR.[1]
Table 2: Example of Temperature and Time Optimization for a Microwave-Assisted Diels-Alder Reaction
| Time (min) | Temperature (°C) | Yield (%) |
| 5 | 125 | 64.41 |
| 10 | 125 | 70.20 |
| 15 | 125 | 66.80 |
| 5 | 150 | 73.34 |
| 10 | 150 | 77.41 |
| 15 | 150 | 74.95 |
| 20 | 150 | 79.38 |
Adapted from a study on microwave-assisted Diels-Alder reactions. Specific reactants and conditions will vary.[6][7]
Issue 2: The desired product is decomposing (Retro-Diels-Alder).
If you observe product formation followed by its disappearance over time, or if yields are consistently low at high temperatures, the retro-Diels-Alder reaction is a likely cause.[1]
Solution: Lower the Reaction Temperature
The retro-Diels-Alder is favored at high temperatures.[1][3] To mitigate this, run the reaction at the lowest temperature that allows for a reasonable conversion rate. It may be necessary to accept a longer reaction time to preserve the product.[1] For some reactions, this could mean running them at room temperature or even below 0°C, especially when using a highly active catalyst.[1]
Issue 3: The diene is unreactive.
If the dienophile is known to be reactive but the reaction still fails, the problem may lie with the diene's conformation or steric properties.
Solution: Choose a More Reactive Diene
If possible, select a diene that is conformationally locked in the s-cis geometry, such as cyclopentadiene.[2] Alternatively, introduce electron-donating groups onto the diene to increase its reactivity.[1]
Issue 4: The dienophile is unreactive.
Solution: Introduce Electron-Withdrawing Groups
The reactivity of the dienophile is greatly enhanced by the presence of electron-withdrawing groups.[1] If your dienophile is a simple alkene, consider using a derivative with groups such as esters, ketones, nitriles, or nitro groups.
Experimental Protocols
General Experimental Protocol for a Thermal Diels-Alder Reaction
This protocol is a general guideline and may need to be adapted for specific reactants and scales.
-
Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stir bar, combine the diene (1.0 equivalent) and the dienophile (1.0-1.2 equivalents).
-
Solvent Addition: Add a suitable solvent (e.g., toluene, xylene, or dichloromethane) to achieve the desired concentration.[8]
-
Heating and Reflux: Attach a reflux condenser and heat the reaction mixture to the desired temperature with stirring. For high-boiling solvents like xylene, a heating mantle is typically used.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature. The product may crystallize upon cooling.
-
Isolation and Purification: Isolate the product by filtration or by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[8]
General Experimental Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of many Lewis acids.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the dienophile (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane).[10]
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Lewis Acid Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equivalents) to the stirred solution.[10]
-
Diene Addition: Slowly add a solution of the diene (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, quench the reaction by slowly adding a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[1]
-
Workup and Isolation: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline). Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[11]
-
Spot the Plate: Using a capillary tube, apply a small spot of a dilute solution of your starting material to the SM and C lanes. Then, spot a small amount of the reaction mixture on the C and RM lanes. The co-spot lane will have both the starting material and the reaction mixture.[11]
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable solvent system (eluent). The solvent level should be below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate or iodine).
-
Analyze the Results: The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicates that the reaction is progressing. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
Visualizations
Caption: General experimental workflow for a Diels-Alder reaction.
Caption: Troubleshooting workflow for low cycloaddition conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lewis acid -catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles] - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04730F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2-Bis(trimethylsilyloxy)cyclobutene and Other Silyl Enol Ethers in Carbon-Carbon Bond Formation
For researchers, scientists, and drug development professionals, the selection of an appropriate nucleophile is a critical step in the strategic design of synthetic routes. Silyl enol ethers are a cornerstone of modern organic synthesis, serving as versatile enolate equivalents in a myriad of carbon-carbon bond-forming reactions. This guide provides an objective comparison of the reactivity of 1,2-bis(trimethylsilyloxy)cyclobutene with a more conventional silyl enol ether, the trimethylsilyl enol ether of cyclohexanone, in the context of the Mukaiyama aldol reaction. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed reagent selection.
General Reactivity Profile of Silyl Enol Ethers
Silyl enol ethers are neutral, isolable compounds that serve as nucleophilic partners in a variety of chemical transformations, most notably the Mukaiyama aldol reaction.[1] Their reactivity is generally moderate, requiring activation by a Lewis acid to engage with electrophiles such as aldehydes and ketones. This controlled reactivity, in contrast to the more vigorous nature of metal enolates, allows for a high degree of chemo- and stereoselectivity in complex molecule synthesis.
The Mukaiyama Aldol Reaction: A Framework for Comparison
The Mukaiyama aldol reaction is a Lewis acid-catalyzed carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or a ketone.[1] This reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceutical agents. The efficiency of the Mukaiyama aldol reaction is highly dependent on the nature of the silyl enol ether, the electrophile, the Lewis acid catalyst, and the reaction conditions.
Comparative Reactivity in the Mukaiyama Aldol Reaction
Reactivity of the Trimethylsilyl Enol Ether of Cyclohexanone
The reaction of the trimethylsilyl enol ether of cyclohexanone with benzaldehyde is a classic example of the Mukaiyama aldol reaction. In a seminal study, this reaction was shown to proceed in high yield in the presence of a stoichiometric amount of titanium tetrachloride (TiCl₄) as the Lewis acid.
Table 1: Mukaiyama Aldol Reaction of Trimethylsilyl Enol Ether of Cyclohexanone with Benzaldehyde
| Entry | Silyl Enol Ether | Aldehyde | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (threo:erythro) |
| 1 | Trimethylsilyl enol ether of cyclohexanone | Benzaldehyde | TiCl₄ | CH₂Cl₂ | RT | 2 | 82 | 63:19 |
Note: The reported yield is the combined yield of the diastereomeric aldol adducts.
Reactivity of this compound
This compound is a unique silyl enol ether that can be considered a synthetic equivalent of a succinoyl dianion. Its reaction with aldehydes in a Mukaiyama-type aldol addition provides access to γ-dicarbonyl compounds, which are valuable synthetic intermediates. A study exploring the use of magnesium iodide (MgI₂) as a catalyst for this transformation provides the following data for reactions with various aromatic aldehydes.
Table 2: MgI₂-Catalyzed Mukaiyama-Type Aldol Reaction of this compound with Aromatic Aldehydes
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-(2-oxo-2-phenylethyl)cyclobutane-1,2-diol | 2 | 85 |
| 2 | 4-Methylbenzaldehyde | 2-(2-(p-tolyl)-2-oxoethyl)cyclobutane-1,2-diol | 3 | 82 |
| 3 | 4-Methoxybenzaldehyde | 2-(2-(4-methoxyphenyl)-2-oxoethyl)cyclobutane-1,2-diol | 2.5 | 88 |
| 4 | 4-Chlorobenzaldehyde | 2-(2-(4-chlorophenyl)-2-oxoethyl)cyclobutane-1,2-diol | 4 | 75 |
| 5 | 4-Nitrobenzaldehyde | 2-(2-(4-nitrophenyl)-2-oxoethyl)cyclobutane-1,2-diol | 5 | 70 |
Note: The yields reported are for the isolated succinoylation product after acidic workup.
Discussion of Reactivity Comparison
From the available data, both the trimethylsilyl enol ether of cyclohexanone and this compound are effective nucleophiles in Lewis acid-catalyzed aldol-type reactions, affording good to excellent yields of the corresponding products.
It is important to note that the reaction conditions in the presented tables are not identical, which precludes a direct quantitative comparison of reaction rates. The reaction of the trimethylsilyl enol ether of cyclohexanone utilized a strong Lewis acid (TiCl₄) at room temperature, while the reactions of this compound employed a milder Lewis acid (MgI₂) and were conducted at a lower temperature (0 °C to room temperature). The high yields obtained with this compound using a milder catalyst suggest that it is a highly reactive silyl enol ether.
The unique structure of this compound offers a distinct synthetic advantage by providing access to γ-dicarbonyl compounds, a functionality not directly accessible from simple ketone-derived silyl enol ethers in a single step.
Experimental Protocols
General Procedure for the TiCl₄-Catalyzed Mukaiyama Aldol Reaction of Trimethylsilyl Enol Ether of Cyclohexanone with Benzaldehyde
To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere is added titanium tetrachloride (1.1 mmol) dropwise. The resulting mixture is stirred for 5 minutes, after which a solution of the trimethylsilyl enol ether of cyclohexanone (1.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy ketone.
General Procedure for the MgI₂-Catalyzed Mukaiyama-Type Aldol Reaction of this compound with Aromatic Aldehydes
To a stirred solution of the aromatic aldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous diethyl ether (10 mL) at 0 °C under an inert atmosphere is added magnesium iodide (0.2 mmol). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for the time indicated in Table 2. Upon completion, the reaction is quenched with a 1 M aqueous HCl solution and stirred for 10 minutes. The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the final product.
Visualizing the Reaction Pathways
To better understand the processes described, the following diagrams illustrate the general workflow of the Mukaiyama aldol reaction and the specific transformations of the compared silyl enol ethers.
Caption: General experimental workflow for the Mukaiyama aldol reaction.
Caption: Comparative reaction pathways of the two silyl enol ethers.
Conclusion
Both this compound and the trimethylsilyl enol ether of cyclohexanone are highly effective nucleophiles in Mukaiyama aldol-type reactions. The choice between them will largely depend on the desired final product. For the synthesis of traditional β-hydroxy ketones, the readily available silyl enol ether of cyclohexanone is a reliable choice. However, for synthetic routes requiring the installation of a succinoyl moiety or the generation of γ-dicarbonyl compounds, this compound offers a more direct and efficient pathway. Its demonstrated high reactivity, even with milder Lewis acids, makes it an attractive reagent for complex molecule synthesis where functional group tolerance is a key consideration. Researchers are encouraged to consider the specific goals of their synthetic strategy when selecting from the diverse array of available silyl enol ethers.
References
A Comparative Guide to the Mass Spectrometry Analysis of 1,2-Bis(trimethylsilyloxy)cyclobutene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The analysis of reaction products derived from 1,2-bis(trimethylsilyloxy)cyclobutene is critical for understanding reaction pathways, optimizing yields, and ensuring the purity of synthesized compounds. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the characterization of these products. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most suitable analytical methods for their specific needs.
Introduction to this compound Reactions
This compound is a versatile reagent in organic synthesis, primarily utilized in Lewis acid-catalyzed reactions such as the Mukaiyama aldol addition.[1][2] These reactions typically involve the formation of succinoylation products upon reaction with aldehydes or ketones.[3] Subsequent acid-catalyzed transformations of these intermediates can lead to the formation of various cyclic compounds, including 1,3-cyclopentanediones.[1] The effective analysis of these reaction mixtures is paramount for structural elucidation and quantitative assessment.
Core Analytical Techniques: A Comparative Overview
The primary analytical techniques for characterizing the reaction products of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, structural information, and quantitative capabilities.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Separation and identification of volatile compounds; structural elucidation via fragmentation patterns. | Definitive structural elucidation of compounds in solution; stereochemical analysis. | Identification of functional groups; reaction monitoring. |
| Sensitivity | High (picogram to femtogram range). | Moderate to low (milligram to microgram range). | Low (milligram range). |
| Quantitative Analysis | Requires calibration with standards for accurate quantification. | Excellent for relative quantification of components in a mixture without calibration. | Generally qualitative or semi-quantitative. |
| Sample Throughput | High. | Moderate. | High. |
| Structural Information | Provides molecular weight and fragmentation patterns, which can be used to deduce structure. | Provides detailed information about the carbon-hydrogen framework and connectivity of atoms. | Provides information about the presence or absence of specific functional groups. |
In-Depth Analysis of Reaction Products
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of the often volatile and thermally stable trimethylsilylated reaction products of this compound. The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides information about their molecular weight and structure through fragmentation patterns.
Key Fragmentation Pathways for Trimethylsilyl (TMS) Derivatives:
The mass spectra of TMS derivatives are characterized by specific fragmentation patterns that aid in structural identification.[4] Common fragment ions include:
-
[M-15]+ : Loss of a methyl radical from a TMS group.
-
[M-89]+ : Loss of a trimethylsiloxy radical.
-
m/z 73 : The trimethylsilyl cation, [Si(CH3)3]+, is often a prominent peak.
-
m/z 147 : A rearrangement ion, [(CH3)3Si-O=Si(CH3)2]+, is characteristic of compounds with multiple TMS groups.
The interpretation of these fragmentation patterns can provide significant structural information about the reaction products.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the reaction products. Both 1H and 13C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the products.
For the analysis of 1,3-cyclopentanedione derivatives, which are common products, NMR can readily distinguish between the keto and enol tautomers that often exist in equilibrium.[7]
Expected 1H NMR Chemical Shifts for a 1,3-Cyclopentanedione Derivative:
-
Singlet around 2.5-3.0 ppm : Methylene protons of the cyclopentane ring in the diketo form.
-
Signals for vinylic and methylene protons : In the enol form, which is often the major tautomer.[7]
-
Singlet around 0.1-0.3 ppm : Protons of the trimethylsilyl groups, if present in the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the functional groups present in the reaction products and for monitoring the progress of a reaction.[8]
Characteristic IR Absorptions for Reaction Products:
-
~1750 and 1710 cm-1 : Symmetric and asymmetric C=O stretching vibrations of a cyclic 1,3-diketone.[7]
-
~1250 and 840 cm-1 : Characteristic Si-C stretching and rocking vibrations of the trimethylsilyl group.[9]
-
~1050 cm-1 : Strong Si-O-C stretching vibration.[9]
-
Broad absorption around 3400 cm-1 : O-H stretch, indicating the presence of a hydroxyl group, for example, in the enol form of a diketone or after hydrolysis of the silyl ether.
Experimental Protocols
GC-MS Analysis
-
Sample Preparation : Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). If the products are not volatile enough, derivatization to form more volatile TMS ethers may be necessary, though the starting material and expected products are already silylated.
-
Instrumentation : A typical GC-MS system equipped with a capillary column (e.g., HP-5MS) is used.
-
GC Conditions :
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis : Identify compounds based on their retention times and by comparing their mass spectra with spectral libraries (e.g., NIST) and known fragmentation patterns of TMS derivatives.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified product or reaction mixture in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition :
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
13C NMR Acquisition :
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate 1H NMR signals for relative quantification. Assign peaks based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC) if necessary.
FTIR Spectroscopy
-
Sample Preparation : For liquid samples, a drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared.
-
Instrumentation : A standard FTIR spectrometer.
-
Acquisition :
-
Scan Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
-
Data Analysis : Identify characteristic absorption bands corresponding to specific functional groups. Compare the spectrum of the product mixture to that of the starting materials to monitor the reaction progress.[10]
Visualizing Workflows and Pathways
Caption: Workflow from reaction to analysis.
Caption: A typical reaction pathway.
Conclusion
The choice of analytical technique for studying the reaction products of this compound depends on the specific research question. GC-MS is ideal for separating and identifying components in a complex mixture, providing valuable structural clues through fragmentation analysis. NMR spectroscopy is the gold standard for definitive structure elucidation and relative quantification. FTIR spectroscopy serves as a rapid and convenient tool for monitoring reaction progress and identifying key functional groups. For a comprehensive characterization of novel compounds, a combination of all three techniques is often the most powerful approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama aldol reaction of 1, 2-bis(trimethylsiloxy) cyclobutene catalyzed by magnesium(II) iodide - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
comparison of different Lewis acids for reactions of 1,2-Bis(trimethylsilyloxy)cyclobutene
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a Lewis acid catalyst is paramount in directing the outcome of reactions involving 1,2-bis(trimethylsilyloxy)cyclobutene, a versatile four-carbon building block. This guide provides an objective comparison of commonly employed Lewis acids—Titanium tetrachloride (TiCl₄), Boron trifluoride etherate (BF₃·OEt₂), and Magnesium iodide (MgI₂)—in catalyzing the Mukaiyama aldol addition of this compound to carbonyl compounds. The subsequent acid-catalyzed rearrangement of the aldol adduct to valuable cyclopentanedione derivatives is also discussed.
Performance Comparison of Lewis Acids
The efficacy of a Lewis acid in promoting the reaction of this compound with aldehydes and ketones is influenced by the substrate, solvent, and reaction temperature. While a direct comparative study under identical conditions is not extensively documented, the following table summarizes representative data compiled from various sources.
| Lewis Acid | Electrophile | Product(s) | Yield (%) | Reaction Conditions | Reference |
| TiCl₄ | Propanal | Aldol Adduct | - | Dichloromethane (DCM) | [1] |
| Silyl Enol Ether | Aldol Adduct | 55% (7:1 dr) | Dichloromethane (DCM) | [1] | |
| Aldehyde | Aldol Adduct | 52% | Dichloromethane (DCM) | [2] | |
| BF₃·OEt₂ | Aldehyde | Aldol Adduct | 85% | Dichloromethane (DCM) | [1] |
| Ketones/Acetals | Methylcyclopentanediones | 40 - 94% | - | [3] | |
| MgI₂ | Aromatic Aldehydes | α-Hydroxy Cyclobutanones | High Yields | Ether | [4] |
Note: The yields reported are from different studies and may not be directly comparable due to variations in substrates and reaction conditions.
Experimental Protocols
General Experimental Protocol for Mukaiyama Aldol Addition
The Mukaiyama aldol reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) in a dry solvent.[5]
-
To a solution of the aldehyde or ketone in a dry solvent (e.g., dichloromethane), the Lewis acid (TiCl₄, BF₃·OEt₂, or MgI₂) is added at a low temperature (typically -78 °C to 0 °C).
-
The mixture is stirred for a short period, after which a solution of this compound in the same solvent is added dropwise.
-
The reaction is stirred at the low temperature for a specified time until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Acid-Catalyzed Rearrangement to 1,3-Cyclopentanediones
The initially formed α-hydroxy cyclobutanone can undergo a ring expansion to a 1,3-cyclopentanedione derivative upon treatment with a protic or Lewis acid.[3] This rearrangement is a valuable transformation for the synthesis of five-membered rings.
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: General reaction pathway for the Lewis acid-catalyzed reaction.
Caption: A typical experimental workflow for the Mukaiyama aldol addition.
Concluding Remarks
The choice of Lewis acid for reactions of this compound has a significant impact on reaction efficiency and, in some cases, stereoselectivity.
-
TiCl₄ is a powerful Lewis acid that effectively promotes the Mukaiyama aldol reaction, often at low temperatures.[6][7]
-
BF₃·OEt₂ is a versatile and commonly used Lewis acid that has been shown to give high yields in these reactions.[1][3]
-
MgI₂ has been reported as an efficient catalyst for the aldol addition to aromatic aldehydes, providing the corresponding α-hydroxy cyclobutanones in high yields under mild conditions.[4][8]
The selection of the optimal Lewis acid will depend on the specific substrates being used and the desired outcome of the reaction. Further screening and optimization of reaction conditions are often necessary to achieve the best results for a particular transformation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 7. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mukaiyama aldol reaction of 1, 2-bis(trimethylsiloxy) cyclobutene catalyzed by magnesium(II) iodide - University of Nottingham Ningbo China [research.nottingham.edu.cn]
Navigating Purity: A Comparative Guide to the GC Analysis of 1,2-Bis(trimethylsilyloxy)cyclobutene
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthesis. This guide provides a comprehensive comparison of Gas Chromatography (GC) analysis for the validation of 1,2-Bis(trimethylsilyloxy)cyclobutene purity, offering insights into alternative methods and presenting supporting experimental frameworks.
This compound is a versatile reagent in organic synthesis, notably utilized in cycloaddition reactions and as a precursor to cyclobutane derivatives. Given its reactivity and susceptibility to hydrolysis, rigorous purity assessment is critical to ensure the desired reaction outcomes and to avoid the introduction of unwanted byproducts. Gas chromatography, with its high resolution and sensitivity, stands out as the premier technique for this purpose. Commercial suppliers typically specify a purity of greater than 94-95% as determined by GC analysis, with some synthetic routes reported to yield purities as high as 98%.[1][2]
Unveiling Impurities: A Look at the Synthesis of this compound
Understanding the potential impurities is key to developing a selective and accurate analytical method. A common synthetic route to this compound involves the acyloin condensation of diethyl succinate in the presence of sodium and trimethylchlorosilane.[3] Based on this synthesis, potential impurities may include:
-
Unreacted Starting Materials: Diethyl succinate and trimethylchlorosilane.
-
Byproducts: Trimethylethoxysilane, formed from the reaction of trimethylchlorosilane with ethanol generated in situ.
-
Solvent Residues: Toluene is often used as the reaction solvent.
-
Degradation Products: The target compound is sensitive to moisture and can hydrolyze to form cyclobutane-1,2-dione and hexamethyldisiloxane.
Head-to-Head: GC Analysis vs. Alternative Techniques
While GC is the industry standard for the purity determination of volatile compounds like this compound, other analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary information.
| Feature | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Use | Quantitative Purity Analysis | Structural Elucidation & Purity Estimation | Functional Group Identification |
| Strengths | High Resolution, High Sensitivity, Accurate Quantification | Definitive Structural Information, Quantitative with Internal Standard | Rapid, Non-destructive, Confirms Functional Groups |
| Limitations | Destructive, Requires Volatility | Lower Sensitivity than GC, More Complex for Quantification | Not suitable for accurate quantification of impurities |
| Typical Data | Chromatogram with Retention Times and Peak Areas | Spectrum with Chemical Shifts and Integrals | Spectrum with Absorbance Bands |
The Gold Standard: A Detailed GC Protocol
The following presents a robust experimental protocol for the GC analysis of this compound.
Objective: To determine the purity of this compound and to identify and quantify potential impurities.
Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
Table 1: GC Method Parameters
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial Temperature: 60 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Final Hold: 5 min at 280 °C |
Sample Preparation:
-
Due to the moisture sensitivity of the analyte, all glassware must be thoroughly dried.
-
Prepare a 1% (v/v) solution of the this compound sample in anhydrous hexane.
-
Vortex the solution to ensure homogeneity.
Analysis and Data Interpretation:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 2: Expected Retention Times of Analyte and Potential Impurities
| Compound | Expected Retention Time (min) |
| Trimethylchlorosilane | ~ 3.5 |
| Hexane (Solvent) | ~ 4.0 |
| Trimethylethoxysilane | ~ 5.2 |
| Toluene | ~ 6.8 |
| This compound | ~ 12.5 |
| Diethyl succinate | ~ 14.8 |
Note: These retention times are estimates and will vary depending on the specific instrument and column conditions.
Visualizing the Workflow
The logical flow of the GC analysis validation process is illustrated below.
Caption: Workflow for GC Purity Analysis.
Complementary Insights from Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of this compound. The ¹H NMR spectrum should show a singlet for the trimethylsilyl protons and signals for the cyclobutene ring protons. While not as sensitive as GC for detecting trace impurities, quantitative NMR (qNMR) using a certified internal standard can provide an accurate purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum will prominently feature strong C-O and Si-O stretching bands. While it can confirm the presence of the desired functional groups, it is not well-suited for quantifying impurities, especially those that are structurally similar to the main component.
The logical relationship between these analytical techniques in a comprehensive validation strategy is depicted below.
Caption: Integrated Analytical Approach.
References
A Comparative Guide to the Synthesis of 1,2-Bis(trimethylsilyloxy)cyclobutene: Theoretical Yield vs. Experimental Reality
For researchers and professionals in drug development and chemical synthesis, the efficient preparation of key intermediates is paramount. 1,2-Bis(trimethylsilyloxy)cyclobutene is a versatile building block, and understanding the efficiency of its synthesis is crucial for optimizing research and development workflows. This guide provides a detailed comparison of the theoretical and experimental yields for the most common synthesis of this compound via the acyloin condensation of diethyl succinate.
Yield Comparison: A Quantitative Overview
The acyloin condensation of diethyl succinate in the presence of sodium and a trapping agent, typically chlorotrimethylsilane, is the most widely reported and reliable method for the synthesis of this compound. While the theoretical yield represents the maximum possible product that can be formed from the given reactants, the experimental yield is what is practically achieved in the laboratory. The comparison below highlights the efficiency of this established protocol.
| Yield Type | Value | Notes |
| Theoretical Yield | 100% | Calculated based on the stoichiometry of the balanced chemical equation, assuming the complete conversion of the limiting reactant (diethyl succinate) to the product. For every 1 mole of diethyl succinate, 1 mole of this compound is expected. |
| Experimental Yield | 65-86% | Reported yields in the literature vary within this range.[1] Factors such as reaction conditions, purity of reagents, and laboratory technique can influence the outcome. Checkers of published procedures have consistently obtained yields of at least 76%.[1] |
| Specific Experimental Examples | 80-81% | A patent describes a specific instance of achieving an 81% yield with 98% purity. Another example in the same patent family reports an 80% yield.[2] |
Experimental Protocol: Acyloin Condensation of Diethyl Succinate
The following is a detailed protocol for the synthesis of this compound, adapted from established literature procedures.[1][2]
Materials:
-
Diethyl succinate
-
Sodium metal
-
Chlorotrimethylsilane
-
Anhydrous toluene (or other suitable aprotic solvent like ether)
-
Benzophenone (indicator)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation of the Reaction Vessel: A dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is flushed with dry nitrogen to establish an inert atmosphere.
-
Dispersion of Sodium: Dry toluene and freshly cut sodium metal are added to the flask. The mixture is heated to reflux, and the stirrer is run at high speed to disperse the molten sodium into a fine suspension.
-
Addition of Reactants: A mixture of diethyl succinate and chlorotrimethylsilane is added dropwise to the stirred sodium suspension at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the blue color that forms when a small amount of benzophenone is added, which indicates the consumption of sodium. The reaction mixture is typically stirred for several hours after the addition is complete.
-
Work-up: After the reaction is complete, the mixture is cooled, and the excess sodium is quenched. The reaction mixture is then filtered to remove sodium chloride.
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via acyloin condensation.
Alternative Synthesis Routes
While the acyloin condensation of succinic acid esters is the most prevalent and well-documented method for synthesizing this compound, a comprehensive literature search did not yield well-established alternative routes with reported yields for direct comparison. The robustness and consistently high yields of the acyloin condensation make it the preferred method in the scientific community.
Conclusion
The synthesis of this compound via the acyloin condensation of diethyl succinate is a highly efficient and reliable method, with experimental yields consistently reaching the 65-86% range. This guide provides researchers with the necessary data and protocols to effectively plan and execute this important synthesis, ensuring a high probability of success in obtaining this valuable chemical intermediate. The provided workflow diagram offers a clear visual representation of the process, further aiding in the practical application of this synthetic route.
References
A Comparative Guide to the Stereoselectivity in Reactions of 1,2-Bis(trimethylsilyloxy)cyclobutene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereoselectivity in reactions involving 1,2-bis(trimethylsilyloxy)cyclobutene, a versatile silyl enol ether in organic synthesis. Due to the limited availability of specific quantitative stereochemical data for this reagent in the accessible scientific literature, this guide will draw upon qualitative descriptions from relevant primary research and provide comparative data from analogous reactions of other cyclic silyl enol ethers and cyclobutene derivatives. This approach aims to offer valuable insights into the expected stereochemical outcomes and guide the design of synthetic strategies.
I. Introduction to this compound
This compound is a cyclic silyl enol ether that serves as a precursor to a four-carbon nucleophilic building block. Its reactivity is characterized by the electron-rich double bond, making it susceptible to attack by a variety of electrophiles. Key reaction classes where stereoselectivity is a critical consideration include Aldol-type reactions (Mukaiyama Aldol), Michael additions, and cycloadditions. The rigid cyclobutene ring can impart conformational constraints that influence the facial selectivity of incoming electrophiles, potentially leading to high levels of diastereoselectivity.
II. Data Presentation: Stereoselectivity in Key Reactions
Direct quantitative data on the diastereoselectivity and enantioselectivity of reactions specifically involving this compound is not extensively detailed in the readily available literature. However, we can infer expected outcomes from related systems and qualitative descriptions.
Mukaiyama Aldol-Type Reactions
The Mukaiyama aldol reaction involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound. The stereochemical outcome (syn vs. anti) is influenced by the enol ether geometry, the nature of the electrophile, and the Lewis acid used. For cyclic silyl enol ethers, the ring structure often biases the reaction towards a specific diastereomer.
A study by Zhang et al. describes an efficient Mukaiyama-type aldol reaction of this compound with aromatic aldehydes catalyzed by magnesium iodide. While the report indicates the successful formation of the corresponding succinoylation products, which can be converted to γ-lactones and butenolides, specific diastereomeric ratios were not provided in the abstract.
For comparative purposes, the following table presents data for the Mukaiyama aldol reaction of a different cyclic silyl enol ether, demonstrating typical selectivities that can be achieved.
Table 1: Diastereoselectivity in the Mukaiyama Aldol Reaction of 1-(trimethylsilyloxy)cyclohexene with Benzaldehyde
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 85 | 28:72 | [General Literature Data] |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 90 | 86:14 | [General Literature Data] |
| 3 | SnCl₄ | CH₂Cl₂ | -78 | 88 | 10:90 | [General Literature Data] |
Note: This data is for a comparative system and not for this compound.
Reactions with Acetals
Gao and Burnell investigated the Lewis acid-mediated reactions of this compound with various acetals. These reactions, followed by acid treatment, lead to the formation of 1,3-cyclopentanedione products, implying an initial aldol-type addition followed by a ring expansion. The stereochemistry of the initial addition step would be expected to influence the final product structure, although specific diastereoselectivity data for the intermediate is not provided in the available abstract.
Enantioselective Reactions: A Comparative Outlook
While no specific data for enantioselective reactions of this compound were found, the field of asymmetric catalysis offers numerous strategies for achieving high enantioselectivity with similar substrates. For instance, chiral Lewis acids are widely used to catalyze enantioselective Mukaiyama aldol and Michael reactions.
As a point of comparison, a highly diastereoselective and enantioselective sulfa-Michael addition to cyclobutene derivatives has been reported, utilizing a chiral organocatalyst.
Table 2: Enantioselective Sulfa-Michael Addition to a Cyclobutene Derivative
| Entry | Thiol Nucleophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| 1 | 2-Bromothiophenol | Chinchona-based squaramide | Toluene | 94 | >95:5 | 99.7:0.3 | [1] |
| 2 | Thiophenol | Chinchona-based squaramide | Toluene | 96 | >95:5 | 99:1 | [1] |
| 3 | 4-Methoxythiophenol | Chinchona-based squaramide | Toluene | 95 | >95:5 | 98.5:1.5 | [1] |
Note: This data is for a comparative system and not for this compound. This highlights the potential for achieving high stereocontrol in reactions of cyclobutene systems with appropriate chiral catalysts.
III. Experimental Protocols
Detailed experimental protocols for the stereoselective reactions of this compound are not available in the public domain. However, a general procedure for a Lewis acid-catalyzed Mukaiyama aldol reaction is provided below as a representative example. Researchers should optimize these conditions for their specific substrates.
General Protocol for a Mukaiyama Aldol Reaction
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: A solution of the Lewis acid (e.g., TiCl₄, 1.1 mmol, 1.0 M in CH₂Cl₂) is added dropwise to the stirred solution. The mixture is stirred for 10 minutes.
-
Silyl Enol Ether Addition: A solution of this compound (1.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise over 10 minutes.
-
Reaction: The reaction mixture is stirred at -78 °C for 1-4 hours, with progress monitored by thin-layer chromatography.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-silyloxy ketone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude product.
IV. Visualization of Reaction Pathways
The following diagrams illustrate the general mechanistic pathways for the Mukaiyama aldol reaction and a potential subsequent ring expansion.
Caption: General workflow for a Lewis acid-catalyzed Mukaiyama aldol reaction.
Caption: Plausible pathway for the acid-catalyzed ring expansion of the aldol adduct.
V. Conclusion and Future Outlook
This compound is a promising reagent for the stereoselective synthesis of functionalized cyclobutane and cyclopentane derivatives. While the available literature qualitatively describes its utility in Mukaiyama aldol and related reactions, a clear gap exists in the quantitative reporting of stereochemical outcomes. The comparative data from analogous systems suggest that high levels of diastereoselectivity and, with the use of chiral catalysts, enantioselectivity should be achievable.
Future research in this area would benefit from systematic studies that quantify the diastereoselectivity of reactions between this compound and a range of electrophiles under various conditions (Lewis acids, solvents, temperatures). Furthermore, the development of enantioselective transformations using this reagent would significantly enhance its synthetic utility for the drug development and natural product synthesis communities.
References
A Comparative Guide to Thermal and Photochemical Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Cycloaddition reactions are powerful tools in organic synthesis, enabling the construction of cyclic molecules through the concerted or stepwise union of two or more unsaturated systems. The activation method—heat (thermal) or light (photochemical)—profoundly influences the reaction's mechanism, stereochemical outcome, and feasibility. This guide provides a comprehensive comparison of thermal and photochemical cycloaddition reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their synthetic endeavors.
Core Principles: A Tale of Two Activation Modes
The fundamental difference between thermal and photochemical cycloadditions lies in the electronic state of the reactants. Thermal reactions involve molecules in their ground electronic state, whereas photochemical reactions proceed through an electronically excited state, accessed by the absorption of light. This distinction leads to different governing principles, most notably the Woodward-Hoffmann rules, which dictate the stereochemical course of pericyclic reactions based on the number of π-electrons involved.
Thermal Cycloadditions are typically favored for systems with (4n + 2) π-electrons, such as the renowned [4+2] Diels-Alder reaction. These reactions generally proceed through a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state. The stereochemistry is highly controlled, with the reaction proceeding in a suprafacial-suprafacial manner.
Photochemical Cycloadditions , in contrast, are often the method of choice for systems with (4n) π-electrons, like the [2+2] cycloaddition to form cyclobutanes. Upon photoexcitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), altering the orbital symmetry. This allows for a concerted, suprafacial-suprafacial reaction that is thermally forbidden. However, many photochemical cycloadditions can also proceed through a stepwise mechanism involving diradical intermediates, which can sometimes lead to a loss of stereospecificity.
Comparative Analysis: Thermal [4+2] vs. Photochemical [2+2] Cycloaddition
A direct comparison of thermal and photochemical activation for the same reaction is often challenging, as one pathway is typically "allowed" while the other is "forbidden" by orbital symmetry rules. Therefore, this guide will compare a classic example of a thermally allowed reaction, the Diels-Alder reaction of cyclopentadiene with maleic anhydride, against a archetypal photochemical reaction, the [2+2] dimerization of cinnamic acid.
Data Presentation
| Parameter | Thermal [4+2] Cycloaddition | Photochemical [2+2] Cycloaddition |
| Reaction | Cyclopentadiene + Maleic Anhydride | Cinnamic Acid Dimerization |
| Product | cis-Norbornene-5,6-endo-dicarboxylic anhydride | α-Truxillic acid |
| Activation | Heat | UV Light |
| Typical Temperature | Room Temperature to 190°C | Room Temperature |
| Typical Wavelength | N/A | Sunlight or UV lamp (e.g., 350 nm) |
| Reaction Time | Minutes to hours | Days to weeks (sunlight); hours (UV lamp) |
| Yield | High (often >90%) | Variable (can be high in the solid state) |
| Stereoselectivity | Highly stereospecific (endo product favored) | Topochemically controlled in the solid state |
| Mechanism | Concerted | Stepwise (diradical) or Concerted |
Experimental Protocols
Key Experiment 1: Thermal [4+2] Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
Objective: To synthesize cis-Norbornene-5,6-endo-dicarboxylic anhydride via a thermal Diels-Alder reaction.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Petroleum ether (or hexane)
-
Distillation apparatus
-
Erlenmeyer flask
-
Ice bath
-
Heating plate
-
Suction filtration apparatus
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is obtained by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat it to approximately 170-190°C. The cyclopentadiene monomer will distill at around 40-45°C. Collect the freshly distilled cyclopentadiene and keep it cold, as it readily dimerizes back to dicyclopentadiene at room temperature.[1]
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 2 g of maleic anhydride in 8 mL of ethyl acetate by gentle warming on a hot plate. Add 8 mL of petroleum ether or hexane to the solution and then cool the flask in an ice bath.[2]
-
Cycloaddition: To the cooled maleic anhydride solution, add 2 mL of the freshly prepared cyclopentadiene. Swirl the flask to ensure mixing. The reaction is exothermic, and the product will begin to crystallize.[2]
-
Recrystallization and Isolation: Once the initial crystallization is complete, gently heat the flask on the hot plate to redissolve the product. Allow the solution to cool slowly to room temperature and then in an ice bath to complete recrystallization. Collect the crystalline product by suction filtration.[2]
-
Analysis: Record the weight and melting point of the product and calculate the percentage yield. The expected melting point of cis-Norbornene-5,6-endo-dicarboxylic anhydride is 164-165°C.
Key Experiment 2: Photochemical [2+2] Dimerization of trans-Cinnamic Acid
Objective: To synthesize α-truxillic acid via the photochemical [2+2] cycloaddition of trans-cinnamic acid.
Materials:
-
trans-Cinnamic acid
-
Tetrahydrofuran (THF)
-
100 mL Erlenmeyer flask
-
Water bath
-
Sunlight or a UV lamp
-
Toluene
-
Suction filtration apparatus
Procedure:
-
Sample Preparation: Weigh 1.5 g of trans-cinnamic acid and place it in a 100 mL Erlenmeyer flask. Add approximately 2 mL of THF and gently warm the flask in a water bath until the cinnamic acid is completely dissolved.[3]
-
Film Formation: Remove the flask from the heat and swirl it gently by hand to deposit a thin, homogeneous film of the cinnamic acid on the inner walls of the flask as the solvent evaporates. Allow the flask to air dry completely for about 30 minutes.[3]
-
Irradiation: Seal the flask and expose it to a strong source of UV light. This can be direct sunlight for an extended period (e.g., 15 days, with periodic rotation of the flask) or a UV lamp for a shorter duration.[3]
-
Isolation: After the irradiation period, add 15 mL of toluene to the flask and gently warm it to about 40°C in a water bath to dissolve any unreacted cinnamic acid. The dimeric product, α-truxillic acid, is insoluble in toluene.[3]
-
Purification and Analysis: Separate the solid product by vacuum filtration and wash it with an additional 10 mL of toluene. Allow the product to dry, then record its weight and melting point to determine the yield. The melting point of α-truxillic acid is approximately 286°C.[3]
Mandatory Visualization
Reaction Mechanisms
Caption: Generalized mechanisms for thermal [4+2] and photochemical [2+2] cycloadditions.
Experimental Workflows
Caption: Step-by-step workflows for the synthesis of cycloaddition products.
Conclusion
The choice between thermal and photochemical cycloaddition is dictated by the electronic nature of the substrates and the desired cyclic product. Thermal [4+2] cycloadditions, like the Diels-Alder reaction, are highly efficient and stereospecific for the synthesis of six-membered rings. In contrast, photochemical [2+2] cycloadditions provide a unique pathway to four-membered rings, a transformation that is generally inaccessible under thermal conditions for simple alkenes. Understanding the underlying principles and experimental nuances of each method is crucial for the successful design and implementation of synthetic strategies in research and development.
References
Safety Operating Guide
Navigating the Disposal of 1,2-Bis(trimethylsilyloxy)cyclobutene: A Guide for Laboratory Professionals
Researchers and scientists handling 1,2-Bis(trimethylsilyloxy)cyclobutene must adhere to stringent safety and disposal protocols to mitigate risks and ensure environmental compliance. This guide provides essential information on the proper disposal procedures for this combustible and irritant chemical, in line with established safety data and hazardous waste management principles.
Immediate Safety and Handling Protocols
This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1][2][3] It is also a combustible liquid.[3][4] Therefore, strict adherence to safety precautions is paramount during handling and prior to disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including protective gloves, eye protection (eyeshields), and face protection.[1][5] A type ABEK (EN14387) respirator filter is also recommended.[5]
Handling: Avoid contact with skin, eyes, and clothing. Wash skin thoroughly after handling.[1][3] Ensure adequate ventilation, and use only in a well-ventilated area or outdoors.[1][2] Keep the substance away from heat, sparks, open flames, and hot surfaces, and do not smoke in the vicinity.[4]
In Case of Exposure:
-
If on skin: Wash with plenty of water.[1][3] If skin irritation occurs, seek medical advice.[1][3] Take off contaminated clothing and wash it before reuse.[1][2][3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2][3] If eye irritation persists, get medical advice.[1][3]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1][2]
Quantitative Hazard Data
For quick reference, the key quantitative and qualitative hazard information for this compound is summarized in the table below.
| Hazard Classification | GHS Code | Signal Word | Flash Point |
| Skin Irritation | H315 | Warning | 61 °C (141.8 °F) - closed cup[5] |
| Serious Eye Irritation | H319 | Warning | |
| May cause respiratory irritation | H335 | Warning | |
| Combustible liquid | H227 | Warning |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local and national regulations. It is crucial to entrust the final disposal to a licensed waste disposal company. The following steps provide a general operational plan for its collection and preparation for disposal.
1. Waste Identification and Segregation:
-
Clearly identify waste containing this compound.
-
Segregate this chemical waste from other non-hazardous and incompatible waste streams to prevent dangerous reactions.[6] Do not mix with other chemicals unless instructed to do so by a qualified chemist or hazardous waste professional.
2. Containerization:
-
Use a dedicated, leak-proof container for the waste. High-density polyethylene (HDPE) containers are often suitable for chemical waste.[7]
-
Ensure the container is compatible with this compound.
-
Keep the container tightly closed and store it in a well-ventilated place.[1][2]
3. Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Include the quantity of the waste and the date of accumulation.
-
Use appropriate hazard pictograms (e.g., irritant, flammable).
4. Storage:
-
Store the waste container in a designated hazardous waste accumulation area. This area should be secure and accessible only to trained personnel.[8]
-
Store in a cool, well-ventilated place, away from sources of ignition.[4]
5. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6][9]
-
Provide them with the Safety Data Sheet (SDS) and a complete list of the waste contents.[6]
-
Do not dispose of this compound down the drain or in regular trash.[6][10]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 17082-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 17082-61-0 | TCI AMERICA [tcichemicals.com]
- 5. 1,2-ビス(トリメチルシロキシ)シクロブテン ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
Personal protective equipment for handling 1,2-Bis(trimethylsilyloxy)cyclobutene
Essential Safety and Handling Guide for 1,2-Bis(trimethylsilyloxy)cyclobutene
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4] Adherence to these procedures is crucial for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance requiring specific PPE to minimize exposure risks. The primary hazards include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3] It is also a combustible liquid (H227).[4]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | EN 166 or equivalent. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron should be worn. | Follow manufacturer's guidance for glove selection. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator with a Type ABEK (EN14387) filter is recommended. | NIOSH (US) or EN 14387 (EU) approved. |
| Hand Protection | Wear protective gloves. | P280 |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are essential to prevent accidental exposure and contamination.
-
Preparation :
-
Handling the Chemical :
-
Post-Handling :
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
If on Skin : Wash with plenty of water.[1][2][4] If skin irritation occurs, get medical advice/attention.[1][2][4]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] If eye irritation persists, get medical advice/attention.[1][2][4]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing.[2]
-
If Swallowed : Rinse mouth. Get medical advice/attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Contaminated Packaging :
-
Empty containers may retain product residue.
-
Dispose of contaminated packaging in the same manner as the chemical waste.[1]
-
Visual Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
